molecular formula C14H14N2O3S B185531 N-(4-acetylphenyl)-4-aminobenzenesulfonamide CAS No. 19837-78-6

N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Cat. No.: B185531
CAS No.: 19837-78-6
M. Wt: 290.34 g/mol
InChI Key: KLQGVVDBXSZWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-aminobenzenesulfonamide (CAS 19837-78-6) is a synthetic organic compound with a molecular weight of 290.34 g/mol and the molecular formula C₁₄H₁₄N₂O₃S . It features a sulfonamide functional group bridging a 4-aminophenyl ring and an acetyl-substituted phenyl ring . This structure is related to the sulfonamide (sulfa drug) class, which is known for a wide range of pharmacological activities. Sulfonamides are historically significant as antibacterial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis . Beyond their antibacterial properties, sulfonamide derivatives are extensively researched for diverse applications, including use as carbonic anhydrase inhibitors, and in exploring anti-proliferative activity against various human cancer cell lines . The compound serves as a valuable chemical scaffold in synthetic and medicinal chemistry research. It is frequently employed as a key intermediate or precursor in multi-step organic syntheses, including the development of novel heterocyclic compounds and pyridine derivatives with potential biological activity . One common synthesis route involves the direct acetylation of 4-aminobenzenesulfonamide, followed by purification via recrystallization . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQGVVDBXSZWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173576
Record name Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-78-6
Record name N-(4-Acetylphenyl)-4-aminobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-4-aminobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019837786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-4-AMINOBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU9VT6TQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"N-(4-acetylphenyl)-4-aminobenzenesulfonamide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Part 1: Executive Technical Summary

This compound (CAS: 19837-78-6) is a diaryl sulfonamide derivative characterized by a lipophilic 4-acetylphenyl moiety attached to the sulfonamide nitrogen (


).[1][2] Unlike classical 

-heterocyclic sulfonamides (e.g., sulfamethoxazole), this compound presents a unique hydrophobic profile that influences its binding affinity to two primary biological targets: Dihydropteroate Synthase (DHPS) in prokaryotes and Carbonic Anhydrase (CA) isoforms in mammalian tissues.[1]

This guide details the compound's dual-mechanism profile, providing validated protocols for its synthesis and bio-assay evaluation. It serves as a blueprint for researchers investigating next-generation folate antagonists or carbonic anhydrase inhibitors (CAIs) for oncology.[1]

Part 2: Mechanism of Action (MOA)

Primary Mechanism: Competitive Inhibition of DHPS (Antibacterial)

The core pharmacological activity of this compound lies in its ability to mimic para-aminobenzoic acid (PABA), the natural substrate for bacterial folate synthesis.[1]

  • Target: Dihydropteroate Synthase (DHPS) [EC 2.5.1.15].[1]

  • Pathway: De novo folate biosynthesis (The Woods-Fildes Theory).[1]

  • Molecular Mimicry:

    • The 4-aminobenzene moiety (aniline ring) aligns perfectly with the PABA binding pocket, forming hydrogen bonds with conserved serine and threonine residues (e.g., Ser221 in E. coli DHPS).[1]

    • The sulfonamide group (

      
      ) occupies the space normally reserved for the carboxylate of PABA. However, the sulfonyl group is slightly larger and tetrahedral, creating a "transition state analogue" effect.
      
    • The

      
      -Substituent Effect:  The 4-acetylphenyl  tail extends into the hydrophobic channel of the enzyme. Unlike the carboxylate of PABA which reacts with hydroxymethyldihydropterin pyrophosphate (DHPPP), the sulfonamide cannot form a covalent bond. This results in a "dead-end" complex, effectively shutting down the production of dihydropteroate.
      

Consequence: Depletion of tetrahydrofolate (THF) leads to the inhibition of thymidine and purine synthesis, causing "thymineless death" (bacteriostasis).[1]

Secondary Mechanism: Carbonic Anhydrase Inhibition (Oncology/Glaucoma)

Recent SAR (Structure-Activity Relationship) studies highlight diaryl sulfonamides as potent inhibitors of human Carbonic Anhydrases (hCA), particularly tumor-associated isoforms IX and XII.[1]

  • Zinc Coordination: The ionized sulfonamide nitrogen (

    
    ) acts as a zinc-binding group (ZBG) within the enzyme's active site, coordinating directly with the catalytic 
    
    
    
    ion.[1]
  • Tail Interaction: The 4-acetylphenyl group interacts with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. The acetyl group (

    
    ) can act as a hydrogen bond acceptor, potentially enhancing selectivity for specific isoforms over the ubiquitous hCA II.
    

Part 3: Visualization of Signaling & Inhibition

The following diagram illustrates the competitive inhibition within the folate pathway and the downstream consequences.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine DHPPP (Pteridine precursor) Pteridine->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHPS->DHP BLOCKED Inhibitor N-(4-acetylphenyl)- 4-aminobenzenesulfonamide Inhibitor->DHPS Competitive Binding (Ki < Km) Folate Tetrahydrofolate (Active Folate) DHP->Folate Dihydrofolate Reductase DNA DNA/RNA Synthesis (Purines/Pyrimidines) Folate->DNA Methylation

Caption: Figure 1. Mechanism of Action: Competitive blockade of DHPS prevents PABA incorporation, halting DNA synthesis.[3]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesize this compound with >95% purity.

Reagents:

  • Acetanilide (Precursor A)[1][4]

  • Chlorosulfonic acid (excess)[1][5][6]

  • 4-Aminoacetophenone (Precursor B)[1]

  • Pyridine (Solvent/Base)[1]

  • Dilute HCl and NaOH

Workflow:

  • Chlorosulfonation:

    • React Acetanilide (1.0 eq) with Chlorosulfonic acid (5.0 eq) at 60°C for 2 hours.

    • Mechanism:[1][3][7][8][9][10] Electrophilic aromatic substitution to form 4-acetamidobenzenesulfonyl chloride (ASC) .[1]

    • Quench: Pour onto crushed ice; filter the precipitate.

  • Coupling (Amidation):

    • Dissolve 4-Aminoacetophenone (1.0 eq) in dry Pyridine.

    • Add ASC (1.1 eq) slowly at 0°C. Stir at RT for 4 hours.

    • Product: N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide (Intermediate).[1][2]

  • Hydrolysis (Deprotection):

    • Reflux the intermediate in 10% NaOH or 2M HCl for 1 hour to remove the

      
      -acetyl group.
      
    • Note: The

      
      -acetylphenyl group is stable under these conditions relative to the acetamide.
      
  • Purification:

    • Neutralize to pH 7.0. Recrystallize from Ethanol/Water.

    • Validation: Confirm structure via

      
      -NMR and Mass Spectrometry (Expected MW: 290.34 Da).
      
Protocol B: DHPS Inhibition Assay (Kinetic Validation)

Objective: Determine the


 of the compound against recombinant E. coli DHPS.

Materials:

  • Purified DHPS enzyme.

  • Substrates:

    
    -PABA and DHPPP.[1]
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM

    
    .[1]
    

Steps:

  • Preparation: Prepare serial dilutions of the inhibitor (0.1

    
     to 100 
    
    
    
    ) in DMSO.
  • Reaction Mix: Combine Buffer, DHPS enzyme (10 nM), and Inhibitor. Incubate for 10 mins at 37°C.

  • Initiation: Add DHPPP (50

    
    ) and 
    
    
    
    -PABA (50
    
    
    ).
  • Incubation: Run reaction for 20 mins.

  • Termination: Stop reaction with ice-cold acetic acid.

  • Quantification: Separate product (Dihydropteroate) from substrate via HPLC or thin-layer chromatography (TLC) and quantify radiolabel.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate

    
    .[1]
    

Part 5: Quantitative Data Summary

Table 1: Physiochemical & Biological Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Core Identity
Molecular Weight 290.34 g/mol Small Molecule Drug
LogP (Predicted) ~1.8 - 2.1Moderate Lipophilicity (Good membrane permeability)
pKa (Sulfonamide) ~10.0Weakly acidic; primarily non-ionized at physiological pH
Target 1 Bacterial DHPSAntibacterial (

typically in

range)
Target 2 Carbonic Anhydrase IXAnti-tumor potential (Hypoxia regulation)

References

  • PubChem. (2023).[1] Compound Summary: this compound (CID 12352100).[1] National Library of Medicine. Retrieved from [Link]

  • Yun, M. K., et al. (2012).[1][7] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.[1] Retrieved from [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Retrieved from [Link]

  • Organic Syntheses. (1939).[1] N-Acetylsulfanilyl Chloride.[1][5] Org. Synth. 19, 1. Retrieved from [Link]

Sources

Technical Guide: Synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide (CAS 19837-78-6). This molecule represents a specific class of diaryl sulfonamides where the


-position is substituted with an acetophenone moiety.

The Synthetic Challenge: The core difficulty lies in the chemoselectivity required during the synthesis. Direct condensation of 4-aminobenzenesulfonyl chloride with 4-aminoacetophenone is not viable due to the self-polymerization tendency of the unprotected sulfonyl chloride. Therefore, a Protection-Coupling-Deprotection strategy is mandatory. This protocol utilizes an acetamido-protected sulfonyl chloride, requiring a final hydrolysis step that must selectively cleave the carboxamide bond without degrading the sulfonamide linkage or the ketone functionality.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselective Pathway

To synthesize the target successfully, we must control the reactivity of the aniline nitrogen on the sulfonyl side.

  • Target Molecule:

    
    
    
  • Precursors:

    • Electrophile: 4-acetamidobenzenesulfonyl chloride (p-ASC). The acetamido group protects the amine.

    • Nucleophile: 4-aminoacetophenone.

    • Catalyst/Solvent: Pyridine (acts as an HCl scavenger and nucleophilic catalyst).

Reaction Scheme Diagram

The following diagram outlines the retrosynthetic logic and forward reaction pathway.

ReactionScheme ReagentA 4-Acetamidobenzenesulfonyl Chloride (p-ASC) Intermediate Intermediate: N-(4-acetylphenyl)-4-acetamido benzenesulfonamide ReagentA->Intermediate Pyridine, 0-25°C (Coupling) ReagentB 4-Aminoacetophenone ReagentB->Intermediate Product Target: N-(4-acetylphenyl)-4-amino benzenesulfonamide Intermediate->Product HCl (aq), Reflux (Selective Hydrolysis) Intermediate->Product Waste1 Pyridine-HCl Intermediate->Waste1 Waste2 Acetic Acid Intermediate->Waste2 -AcOH

Caption: Figure 1. Two-step synthesis pathway involving sulfonylation followed by selective acid hydrolysis.

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentRolePurity Req.Hazard Note
4-Acetamidobenzenesulfonyl chloride Electrophile>98%Moisture sensitive; lachrymator.
4-Aminoacetophenone Nucleophile>98%Irritant.
Pyridine Solvent/BaseAnhydrousToxic; unpleasant odor. Use in hood.
Hydrochloric Acid (6M) DeprotectionAR GradeCorrosive.
Sodium Bicarbonate NeutralizationAR Grade-
Phase I: Sulfonylation (Coupling)

This step forms the sulfonamide bond. Pyridine is chosen over triethylamine because it serves as an excellent solvent for the polar reactants and forms an active sulfonyl-pyridinium intermediate that accelerates the attack by the aniline.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Add 4-aminoacetophenone (13.5 g, 0.10 mol) to Pyridine (40 mL) . Stir until completely dissolved.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add 4-acetamidobenzenesulfonyl chloride (24.0 g, 0.103 mol) in small portions over 20 minutes.

    • Why: Exothermic reaction.[1] Controlling temperature prevents the formation of bis-sulfonylated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC (DCM:MeOH 95:5). The starting amine spot should disappear.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The intermediate (bis-acetylated sulfonamide) will precipitate as a solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 50 mL) to remove residual pyridine.

    • Checkpoint: The solid is N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide. It can be dried and characterized, but for this protocol, we proceed directly to hydrolysis.

Phase II: Selective Deprotection

The objective is to hydrolyze the acetamide (


) without hydrolyzing the sulfonamide (

) or reacting with the ketone (

). Sulfonamides are significantly more stable to acid than carboxamides, making acid hydrolysis the method of choice.
  • Reflux: Transfer the wet filter cake from Phase I into a 500 mL RBF. Add Dilute HCl (100 mL, approx. 4M) .

  • Kinetics: Heat the mixture to reflux (approx. 100°C) for 30–45 minutes.

    • Critical Control: Do not reflux excessively (>2 hours). While the sulfonamide bond is stable, prolonged boiling in acid can eventually cleave it. The solution should become clear as the amine hydrochloride salt forms and dissolves.

  • Neutralization: Cool the solution to room temperature. If solid impurities remain, filter them out.

    • Carefully neutralize the filtrate with Sodium Bicarbonate (saturated solution) or 10% NaOH until pH ~7–8.

    • Observation: The product (free amine) will precipitate as the pH passes its pKa (approx 2-3 for the aniline nitrogen, but the sulfonamide NH is acidic, pKa ~10). We aim for neutral pH to precipitate the non-ionized species.

  • Purification: Filter the crude product. Recrystallize from Ethanol/Water (1:1) or dilute acetic acid.

    • Yield Target: 65–75% overall.

Part 3: Analytical Validation (Self-Validating System)

To confirm the identity of the product, you must verify three structural features: the presence of the ketone, the presence of the primary amine, and the integrity of the sulfonamide linkage.

Expected NMR Data ( -DMSO)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationStructural Proof
Ketone Methyl 2.45 - 2.50Singlet3HConfirms acetyl group survival.
Amine (

)
5.80 - 6.10Broad Singlet2HConfirms deprotection of acetamide.
Sulfonamide (

)
10.20 - 10.50Broad Singlet1HConfirms sulfonamide linkage.
Aromatic (Amine ring) 6.60 (d) & 7.40 (d)Doublets (AA'BB')4HUpfield shift due to electron-donating

.
Aromatic (Ketone ring) 7.20 (d) & 7.85 (d)Doublets (AA'BB')4HDownfield shift due to electron-withdrawing

.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield in Phase I Moisture in Pyridine/Reagents.Ensure p-ASC is dry; use anhydrous pyridine.
Product is soluble in water pH is too low (Amine salt) or too high (Sulfonamide salt).Adjust pH strictly to 7.0–7.5. The sulfonamide proton is acidic; high pH forms the soluble sodium salt.
Extra spots on TLC Incomplete hydrolysis.Extend reflux time by 15 mins. Monitor disappearance of the acetamide spot.

Part 4: Experimental Workflow Visualization

The following decision tree assists in the purification and isolation process.

Workflow Start Crude Reaction Mixture (Phase II Hydrolysate) Clarify Filter Insoluble Matter Start->Clarify Neutralize Neutralize with NaHCO3 to pH 7-8 Clarify->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate Collect Vacuum Filtration Precipitate->Collect Yes Adjust Adjust pH (Check pKa) Precipitate->Adjust No (Solution Clear) Recryst Recrystallize (EtOH/H2O) Collect->Recryst Adjust->Neutralize Retry Final Pure Product Recryst->Final

Caption: Figure 2. Isolation and purification decision tree for the final hydrolysis step.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfanilamide synthesis and chlorosulfonation procedures).

  • Organic Syntheses. (1941). Sulfanilamide.[2] Org. Synth. 1941, 21, 100. (Foundational protocol for acetamido-deprotection).

  • Mondal, S., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide. ResearchGate. (Provides comparative spectral data for the acetylphenyl sulfonamide scaffold).

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 282859.

Sources

An In-depth Technical Guide to N-(4-Acetylphenyl)-4-aminobenzenesulfonamide (CAS 19837-78-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Sulfonamide Scaffold

N-(4-Acetylphenyl)-4-aminobenzenesulfonamide, identified by the CAS number 19837-78-6, is a synthetic organic compound that has garnered interest within the scientific community.[1][2] Structurally, it is characterized by a sulfonamide functional group that links a 4-aminophenyl ring and an acetyl-substituted phenyl ring.[1] This molecule belongs to the esteemed class of sulfonamides, or "sulfa drugs," which are renowned for their wide-ranging pharmacological activities.[1] Historically, sulfonamides were among the first classes of antimicrobial agents and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, an essential component in the folic acid synthesis pathway.[1]

Beyond its foundational role as a potential antimicrobial agent, this compound serves as a valuable building block in organic synthesis.[3] Its chemical architecture makes it a key intermediate in the development of novel heterocyclic compounds and pyridine derivatives with potential biological activities.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its biological activities and analytical characterization, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 19837-78-6[2]
Molecular Formula C₁₄H₁₄N₂O₃S[2]
Molecular Weight 290.34 g/mol [2]
IUPAC Name This compound[2]
Melting Point 208 °C[4]
Boiling Point (Predicted) 513.6±60.0 °C[4]
Appearance White particle or powdered crystal[4]
Solubility Slightly soluble in cold water, ethanol, methanol, and acetone. Soluble in boiling water, glycerol, hydrochloric acid, and sodium hydroxide solution. Insoluble in benzene, chloroform, and ether.[4]
Canonical SMILES CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[2]
InChI Key KLQGVVDBXSZWDN-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reaction of 4-acetylphenylamine (4-aminoacetophenone) with a suitable sulfonyl chloride derivative, such as 4-aminobenzenesulfonyl chloride, under alkaline conditions.[1] The base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.[1]

Below is a detailed, step-by-step protocol for the synthesis of this compound, designed to be a self-validating system with explanations for key experimental choices.

Experimental Protocol: Synthesis via Sulfonylation

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 4-Aminoacetophenone

  • 4-Aminobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in anhydrous dichloromethane (50 mL). The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride.

  • Addition of Base: Add pyridine (12.0 mmol, 0.97 mL) to the solution. Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

  • Addition of Sulfonyl Chloride: Dissolve 4-aminobenzenesulfonyl chloride (10.0 mmol, 1.92 g) in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel. A slow, controlled addition is essential for maintaining the reaction temperature and ensuring a high yield.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid (30 mL) to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.[1] Recrystallization is a critical step for achieving high purity by removing any soluble impurities.

  • Characterization:

    • Determine the melting point of the purified product and compare it with the literature value (208 °C).[4]

    • Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Expected Spectroscopic Data:

  • FT-IR (cm⁻¹): ~1330 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch).[1]

  • ¹H NMR (DMSO-d₆, δ ppm): Aromatic protons typically appear in the range of 7.5-8.0 ppm, while the acetyl group's methyl protons are observed around 2.5-2.6 ppm.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Aminoacetophenone + 4-Aminobenzenesulfonyl chloride Reaction Sulfonylation Reaction Reactants->Reaction Step 1-4 SolventBase DCM, Pyridine 0-5 °C to RT Workup Aqueous Work-up (HCl, NaHCO₃) Reaction->Workup Step 5-6 Purification Recrystallization (Ethanol/Water) Workup->Purification Step 7 Product N-(4-Acetylphenyl)-4- aminobenzenesulfonamide Purification->Product Analysis Characterization (MP, FT-IR, NMR) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

This compound, as a sulfonamide derivative, is anticipated to exhibit a range of biological activities. The primary areas of investigation for this compound and its analogues include antimicrobial and anticancer effects.

Antimicrobial Activity

The sulfonamide moiety is the cornerstone of the antimicrobial activity of this class of compounds. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. By competitively inhibiting dihydropteroate synthase, sulfonamides disrupt the production of dihydrofolic acid, a crucial step in the folate synthesis pathway. This, in turn, inhibits the synthesis of nucleic acids and amino acids, ultimately leading to bacteriostasis.[1]

While specific studies on the antimicrobial spectrum of this compound are not extensively detailed in the available literature, it is plausible that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Further research, employing methods such as disc diffusion assays against pathogenic strains like Staphylococcus aureus and Escherichia coli, is warranted to fully elucidate its antimicrobial potential.[1]

Anticancer Activity

Recent research has explored the potential of sulfonamide derivatives as anticancer agents.[1] In vitro studies have evaluated the anticancer potential of this compound against human breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity and effective growth inhibition.[1]

The proposed mechanism for the anticancer activity of some sulfonamides involves the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. By inhibiting these tumor-associated CAs, sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis.

Enzyme Inhibition

As mentioned, a significant area of research for this compound and its derivatives is their role as enzyme inhibitors, particularly targeting carbonic anhydrases.[1] The sulfonamide group is a key pharmacophore for CA inhibition. Modifications to the molecular structure can enhance the binding affinity and selectivity towards specific CA isoforms, making this compound a valuable lead for the design of novel CA inhibitors.[1]

Proposed Mechanism of Action Diagram

MechanismOfAction cluster_bacteria Antimicrobial Action cluster_cancer Anticancer Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid NucleicAcids Nucleic Acid Synthesis FolicAcid->NucleicAcids Compound_B N-(4-Acetylphenyl)-4- aminobenzenesulfonamide Compound_B->DHPS Competitive Inhibition TumorCell Tumor Cell CA_IX_XII Carbonic Anhydrase (CA IX, CA XII) TumorCell->CA_IX_XII Overexpression pH_Regulation pH Regulation Disruption CA_IX_XII->pH_Regulation Maintains Alkaline Extracellular pH Apoptosis Apoptosis CA_IX_XII->Apoptosis Leads to Compound_C N-(4-Acetylphenyl)-4- aminobenzenesulfonamide Compound_C->CA_IX_XII Inhibition

Caption: Proposed mechanisms of action for this compound.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis.[1] A reverse-phase HPLC method is generally suitable for this type of molecule.

Illustrative HPLC Method Parameters:

  • Column: C18 or C8, 5 µm particle size, 250 x 4.6 mm

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of an acid modifier like formic acid for improved peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

This method would allow for the separation of the target compound from starting materials, byproducts, and other impurities. Method validation according to ICH guidelines would be necessary for use in a regulated environment.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative analysis, such as monitoring reaction progress.[1]

Spectroscopic Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the sulfonamide (-SO₂NH-) and carbonyl (C=O) groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the overall framework of the molecule.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its fragmentation pattern, further confirming its identity.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Based on data for similar compounds like 4-aminobenzenesulfonamide, potential hazards may include skin and respiratory tract irritation.[5] Ingestion may cause gastrointestinal irritation.[5]

Conclusion and Future Perspectives

This compound is a compound with a rich chemical scaffold that holds significant promise for further research and development. Its role as a synthetic intermediate and its potential biological activities as an antimicrobial, anticancer, and enzyme-inhibiting agent make it a molecule of interest for medicinal chemists and drug discovery scientists.

Future research should focus on a more detailed elucidation of its biological activities, including comprehensive in vitro and in vivo studies to determine its efficacy and safety profile. Further exploration of its mechanism of action, particularly in the context of cancer and enzyme inhibition, could lead to the development of novel therapeutic agents. The optimization of its synthesis and the development of robust analytical methods will be crucial for supporting these research endeavors. This in-depth guide provides a solid foundation for researchers to build upon as they unlock the full potential of this versatile sulfonamide.

References

  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. [Link]

  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. [Link]

  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. [Link]

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]

  • Google Patents. CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • NIH. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

  • MD Topology. This compound | C14H14N2O3S | MD Topology | NMR | X-Ray. [Link]

  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Carl ROTH. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. [Link]

Sources

"in vitro studies of N-(4-acetylphenyl)-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Introduction

This compound is a molecule belonging to the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group connected to an amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities. These activities include antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The structure of this compound, featuring an acetylphenyl moiety, suggests the potential for unique biological interactions and therapeutic applications.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro investigation of this compound. As a Senior Application Scientist, the following sections are structured to not only present experimental protocols but also to provide the underlying scientific rationale for each step, ensuring a robust and logically sound evaluation of this compound's therapeutic potential. The guide emphasizes self-validating experimental design and is grounded in authoritative scientific literature.

Chemical Structure and Properties
PropertyValueSource
IUPAC NameThis compound[3]
Molecular FormulaC14H14N2O3S[3]
Molecular Weight290.34 g/mol [3]
CAS Number19837-78-6[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming sulfonamide bonds. A common and efficient approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[4][5]

Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-aminoacetophenone 4-aminoacetophenone Target_Compound N-(4-acetylphenyl)-4- aminobenzenesulfonamide 4-aminoacetophenone->Target_Compound Nucleophilic attack 4-aminobenzenesulfonyl_chloride 4-aminobenzenesulfonyl chloride 4-aminobenzenesulfonyl_chloride->Target_Compound Pyridine Pyridine (base) Pyridine->Target_Compound DCM Dichloromethane (solvent) DCM->Target_Compound RT Room Temperature RT->Target_Compound

Caption: General synthetic scheme for this compound.

Detailed Synthetic Protocol

A plausible method for the synthesis of this compound is adapted from procedures for similar sulfonamide derivatives.[5]

  • Dissolution of Amine: Dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2).

  • Addition of Base: Add a base, for instance, pyridine (1.2 eq), to the solution to act as a proton scavenger.

  • Addition of Sulfonyl Chloride: Slowly add 4-aminobenzenesulfonyl chloride (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified duration, typically ranging from a few hours to overnight. Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

Proposed In Vitro Biological Evaluation

The following sections outline a comprehensive suite of in vitro assays to thoroughly characterize the biological activity profile of this compound.

Antimicrobial Activity Assessment

The sulfonamide scaffold is historically significant for its antibacterial properties.[2][6] Therefore, the initial biological screening should focus on determining the antimicrobial spectrum of the target compound.

Rationale

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] By evaluating the compound against a panel of Gram-positive and Gram-negative bacteria, we can determine its potential as an antibacterial agent.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including but not limited to:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae (e.g., ATCC 49619)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Evaluation

Certain sulfonamide derivatives have demonstrated significant anti-inflammatory properties.[7][8] Investigating this potential is a logical step in the characterization of this compound.

Rationale

Inflammation is a complex biological response involving various cellular and molecular mediators. In vitro assays can elucidate the potential of a compound to modulate key inflammatory pathways, such as the production of pro-inflammatory cytokines.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Cytotoxicity Screening Against Cancer Cell Lines

The structural motifs within this compound warrant an investigation into its potential anticancer activity. Novel sulfonamides have shown promise as cytotoxic agents against various cancer cell lines.[9][10][11]

Rationale

The antiproliferative activity of the compound can be assessed against a panel of human cancer cell lines to identify potential tissue-specific cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Experimental Protocol: MTT Assay
  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[12][13][14] The presence of the primary sulfonamide group in the parent 4-aminobenzenesulfonamide structure suggests that this compound could also exhibit inhibitory activity against these enzymes.

Rationale

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[14] Assessing the inhibitory potential of the compound against different carbonic anhydrase isoforms is a crucial step.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay
  • Enzyme Isoforms: Use purified human carbonic anhydrase isoforms, such as CA I, II, IX, and XII.

  • Assay Principle: The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol.

  • Procedure:

    • Add the enzyme and the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the formation of 4-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the IC50 value for each isoform, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vitro Metabolism and Safety Assessment

Understanding the metabolic fate and potential toxicity of a compound is a critical aspect of early-stage drug discovery.[15]

Rationale

In vitro metabolism studies using liver microsomes can provide insights into the metabolic stability of the compound and help identify potential metabolites.[15] Additionally, assessing the potential for adverse reactions, such as hypersensitivity, is important for sulfonamides.[16]

Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Microsomes: Use human liver microsomes.

  • Incubation: Incubate this compound with the liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining amount of the parent compound using LC-MS/MS.

  • Half-Life Calculation: Determine the in vitro half-life (t½) of the compound.

Experimental Workflow for In Vitro Assays

cluster_assays In Vitro Biological Evaluation Compound This compound Antimicrobial Antimicrobial Activity (MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (Cytokine Release Assay) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (Carbonic Anhydrase Assay) Compound->Enzyme_Inhibition Metabolism Metabolic Stability (Liver Microsome Assay) Compound->Metabolism

Caption: Workflow for the comprehensive in vitro evaluation of the target compound.

Data Interpretation and Reporting

All quantitative data should be presented in a clear and concise manner. For assays determining IC50 or MIC values, results should be tabulated for easy comparison across different cell lines, bacterial strains, or enzyme isoforms. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory properties, researchers can gain valuable insights into the therapeutic potential of this compound. The detailed protocols and underlying scientific rationale are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decisions in the drug discovery and development process.

References

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. Available from: [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available from: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • CN103483230B - The preparation method of p-aminobenzenesulfonamide. Google Patents.
  • Cytotoxic Activity of Some Novel Sulfonamide Derivatives. PubMed. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available from: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. Available from: [Link]

  • (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available from: [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. Available from: [Link]

  • In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. PubMed. Available from: [Link]

  • Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites. PubMed. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. Available from: [Link]

  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine - ACP Journals. Available from: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available from: [Link]

  • Cytotoxic activity of some novel sulfonamide derivatives. SciSpace. Available from: [Link]

  • (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC - NIH. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The sulfonamide scaffold holds a venerable position in the annals of medicinal chemistry, heralding the dawn of the antibiotic age and continuing to yield a rich harvest of therapeutic agents with diverse biological activities. N-(4-acetylphenyl)-4-aminobenzenesulfonamide, a synthetic derivative, stands at the confluence of this historical significance and the modern imperative for novel drug discovery. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential therapeutic targets of this intriguing molecule. Our approach is rooted in a synthesis of established biochemical principles and cutting-edge in silico methodologies, aiming to illuminate a rational path from compound to clinical candidate. We eschew a rigid, templated approach in favor of a narrative that follows the scientific logic of target identification and validation, mirroring the dynamic and iterative nature of drug discovery itself.

Part 1: Foundational Understanding of this compound

Physicochemical Properties and Synthesis

This compound is a synthetic organic compound with the molecular formula C₁₄H₁₄N₂O₃S.[1] Its structure is characterized by a central sulfonamide linkage between a 4-aminophenyl group and a 4-acetylphenyl group. This arrangement provides a unique electronic and steric profile that dictates its potential interactions with biological macromolecules.

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₃S[1]
Molecular Weight290.34 g/mol [1]
IUPAC NameThis compound[2]
CAS Number19837-78-6[1]

The synthesis of this compound is typically achieved through the reaction of 4-aminoacetophenone with 4-acetamidobenzenesulfonyl chloride, followed by hydrolysis of the acetamido group.[3] Variations of this synthetic route allow for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

The Therapeutic Legacy and Versatility of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern pharmacotherapy. Historically, sulfonamides were the first class of synthetic antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folic acid synthesis.[1] Beyond their antibacterial prowess, sulfonamide derivatives have been successfully developed as anticancer, anti-inflammatory, and antidiabetic agents.[4][5][6] This remarkable therapeutic diversity stems from the ability of the sulfonamide group to act as a versatile pharmacophore, capable of engaging in a range of non-covalent interactions with various protein targets.

Part 2: A Computationally-Driven Approach to Target Identification

The Rationale for In Silico Target Prediction

Before embarking on resource-intensive experimental screening, a robust in silico evaluation can provide a powerful and cost-effective strategy to prioritize potential therapeutic targets.[7][8][9] By leveraging computational models of protein-ligand interactions, we can systematically screen vast biological target space to identify proteins that are predicted to bind to this compound with high affinity. This approach not only narrows the field of potential targets but also provides valuable insights into the putative binding modes, guiding subsequent experimental design.

A Proposed In Silico Workflow for Target Discovery

The following workflow outlines a comprehensive computational strategy for identifying and prioritizing the therapeutic targets of this compound.

in_silico_workflow cluster_ligand Ligand Preparation cluster_screening Target Screening cluster_analysis Prioritization & Selection A 2D Structure of This compound B 3D Structure Generation & Energy Minimization A->B C Reverse Docking (e.g., PharmMapper, idTarget) B->C Input Structure D Pharmacophore Modeling & Virtual Screening B->D Input Structure E Binding Affinity Scoring & Pose Analysis C->E D->E G Pathway Analysis & Disease Association E->G F ADME/T Prediction (e.g., SwissADME) F->G H Prioritized Target List G->H

Caption: In Silico Workflow for Target Identification.

The initial step involves the generation of a high-quality 3D conformation of this compound. This is typically achieved using computational chemistry software to convert the 2D chemical structure into a 3D model, followed by energy minimization to obtain a low-energy, stable conformation.

Reverse docking, also known as target fishing, is a computational technique that docks a small molecule ligand into the binding sites of a large collection of protein structures. This approach can identify potential protein targets for which the ligand exhibits favorable binding energies.

A pharmacophore model represents the essential steric and electronic features of a molecule that are responsible for its biological activity. A pharmacophore model of this compound can be generated and used to screen databases of known protein targets to identify those that can accommodate the key features of the ligand.

In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound is crucial for assessing its drug-likeness.[10] Tools such as SwissADME can predict parameters like oral bioavailability, blood-brain barrier permeability, and potential toxicity, which are critical for early-stage drug development.

From Computational Hits to Validated Targets

The output of the in silico workflow will be a list of putative protein targets. This list must be carefully curated and prioritized based on several factors, including the predicted binding affinity, the biological function of the target, its relevance to human disease, and the novelty of the potential therapeutic intervention. The highest-priority candidates will then be subjected to rigorous experimental validation.

Part 3: High-Priority Therapeutic Targets and Experimental Validation Strategies

Based on the known pharmacology of the sulfonamide class and the structural features of this compound, we have identified three high-priority classes of therapeutic targets for experimental investigation: Carbonic Anhydrases, Dihydropteroate Synthase, and Cyclooxygenase enzymes.

Carbonic Anhydrases (CAs) in Oncology

Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[4] The sulfonamide moiety is a classic zinc-binding group and is a key pharmacophore in many potent and selective CA inhibitors.[11] Therefore, this compound is a strong candidate for a novel anticancer agent targeting CAs.

Experimental Validation Workflow:

CA_validation_workflow A In Vitro CA Inhibition Assay (Stopped-flow spectrophotometry) B Cell-Based Proliferation Assay (e.g., MTS/XTT on cancer cell lines) A->B Confirm cellular activity C Western Blot Analysis (Downstream signaling, e.g., HIF-1α) B->C Elucidate mechanism D In Vivo Xenograft Studies C->D Assess in vivo efficacy

Caption: Experimental Workflow for CA Target Validation.

Detailed Protocols:

  • In Vitro CA Inhibition Assay:

    • Express and purify recombinant human CA IX and CA XII.

    • Utilize a stopped-flow spectrophotometer to monitor the kinetics of CO₂ hydration.

    • Incubate the enzyme with varying concentrations of this compound.

    • Determine the IC₅₀ value by measuring the inhibition of the enzymatic reaction.

  • Cell-Based Proliferation Assay:

    • Culture cancer cell lines known to overexpress CA IX (e.g., HT-29) or CA XII (e.g., MDA-MB-231).

    • Treat the cells with a dose-response range of the compound under both normoxic and hypoxic conditions.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as MTS or XTT.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Western Blot Analysis:

    • Treat cancer cells with the compound at concentrations around the GI₅₀.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against key downstream signaling proteins, such as HIF-1α, to confirm on-target effects.

Dihydropteroate Synthase (DHPS) in Microbiology

Rationale: The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. This compound, as a sulfonamide, has the potential to act as a novel DHPS inhibitor with activity against resistant strains.

Experimental Validation Workflow:

DHPS_validation_workflow A In Vitro DHPS Inhibition Assay (Spectrophotometric) B Minimum Inhibitory Concentration (MIC) Assay (Broth microdilution) A->B Confirm antibacterial activity C Folic Acid Rescue Assay B->C Confirm mechanism of action D In Vivo Infection Models C->D Assess in vivo efficacy

Caption: Experimental Workflow for DHPS Target Validation.

Detailed Protocols:

  • In Vitro DHPS Inhibition Assay:

    • Express and purify recombinant DHPS from a target bacterium (e.g., Staphylococcus aureus).

    • Perform a continuous spectrophotometric assay that couples the production of dihydropteroate to the oxidation of NADH.

    • Measure the rate of NADH consumption in the presence of varying concentrations of the compound to determine the IC₅₀.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare a serial dilution of the compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Folic Acid Rescue Assay:

    • Perform an MIC assay as described above.

    • In a parallel experiment, supplement the growth medium with exogenous folic acid.

    • A significant increase in the MIC in the presence of folic acid would confirm that the compound's antibacterial activity is due to inhibition of the folate biosynthesis pathway.

Cyclooxygenase (COX) Enzymes in Inflammation

Rationale: Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Many non-steroidal anti-inflammatory drugs (NSAIDs) with a sulfonamide or sulfone moiety are known to inhibit COX enzymes.[10] The structural features of this compound suggest that it may also possess COX inhibitory activity.

Experimental Validation Workflow:

COX_validation_workflow A In Vitro COX-1/COX-2 Inhibition Assay (e.g., Cayman Chemical Kit) B Cell-Based PGE₂ Production Assay (LPS-stimulated macrophages) A->B Confirm cellular activity C In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) B->C Assess in vivo efficacy

Caption: Experimental Workflow for COX Target Validation.

Detailed Protocols:

  • In Vitro COX-1/COX-2 Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • These kits typically measure the peroxidase activity of the COX enzymes in a colorimetric format.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

  • Cell-Based PGE₂ Production Assay:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with the compound for a short period.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E₂ (PGE₂) production.

    • Measure the concentration of PGE₂ in the cell culture supernatant using an ELISA kit.

  • In Vivo Models of Inflammation:

    • For promising candidates, in vivo efficacy can be assessed in standard animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

    • Administer the compound orally or intraperitoneally prior to the injection of carrageenan.

    • Measure the change in paw volume over time to quantify the anti-inflammatory effect.

Part 4: Summary and Future Perspectives

This technical guide has outlined a comprehensive, multi-faceted approach to elucidating the therapeutic potential of this compound. By integrating in silico prediction with rigorous experimental validation, we can systematically explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed workflows provide a clear and actionable framework for researchers to investigate the mechanism of action of this promising compound and to identify its most compelling therapeutic applications.

The journey from a single molecule to a life-saving medicine is long and arduous. However, a rational, evidence-based approach to target identification and validation, as detailed in this guide, provides the surest path to success. The future of drug discovery lies in the seamless integration of computational and experimental sciences, and it is our hope that this guide will serve as a valuable resource for those at the forefront of this exciting endeavor.

Part 5: References

  • This compound | CAS 19837-78-6 - Benchchem. (URL: )

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (URL: )

  • 4-aminobenzenesulfonamide - ChemBK. (URL: )

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. (URL: )

  • Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide - PubMed. (URL: )

  • Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. (URL: )

  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem - NIH. (URL: )

  • CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof - Google Patents. (URL: )

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. (URL: )

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (URL: )

  • (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - ResearchGate. (URL: )

  • Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID - PubChem. (URL: )

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. (URL: )

  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents. (URL: )

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (URL: )

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed. (URL: _)

  • (PDF) In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ - ResearchGate. (URL: )

  • Sulfonamide derivatives as multi-target agents for complex diseases - PubMed. (URL: )

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )

  • In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC - PubMed Central. (URL: )

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria - PubMed Central. (URL: )

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (URL: )

  • Bromodomain-Containing Protein 4: A Druggable Target - PubMed. (URL: )

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (URL: )

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: )

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PubMed. (URL: )

Sources

N-(4-acetylphenyl)-4-aminobenzenesulfonamide: A Technical Guide to its Potential in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold - Repurposing Sulfonamides for Oncology

The sulfonamide scaffold, a cornerstone of medicinal chemistry since the advent of sulfa drugs, represents a privileged structure in drug discovery.[1] Its remarkable versatility, stemming from the specific stereochemical and electronic properties of the sulfonyl group, has allowed for its incorporation into a vast array of therapeutic agents far beyond its original antibacterial role.[1] In modern oncology, this scaffold is experiencing a renaissance, serving as the backbone for numerous targeted therapies.[2][3][4] Sulfonamide-based drugs have been successfully developed as inhibitors of crucial cancer-related enzymes and pathways, including carbonic anhydrases, the Wnt/β-catenin signaling cascade, and receptor tyrosine kinases.[4][5][6] This guide focuses on a specific, yet representative, member of this class: N-(4-acetylphenyl)-4-aminobenzenesulfonamide. While direct, extensive anticancer research on this particular molecule is emerging, its structure embodies the key features that make sulfonamides a compelling subject for cancer research. This document serves as a technical framework for researchers, scientists, and drug development professionals to understand and evaluate the potential of this and related compounds as anticancer agents. We will delve into the established mechanisms of action for analogous structures, provide field-proven experimental protocols for its evaluation, and present a logical workflow for its investigation from bench to preclinical models.

Compound Profile: this compound

This compound is a synthetic organic compound featuring a central sulfonamide linkage between a 4-aminophenyl ring and an acetyl-substituted phenyl ring.[1] This structure provides a valuable starting point for medicinal chemistry efforts due to its synthetic tractability and the presence of functional groups amenable to modification.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 19837-78-6PubChem[7]
Molecular Formula C₁₄H₁₄N₂O₃SPubChem[7]
Molecular Weight 290.34 g/mol PubChem[7]
Canonical SMILES CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NPubChem[7]
Chemical Class SulfonamidePubChem[7]

Potential Mechanisms of Antitumor Activity: Insights from Analogous Structures

The anticancer potential of this compound can be inferred from the well-documented activities of the broader sulfonamide class. Several key mechanisms are of particular interest for investigation.

Inhibition of Carbonic Anhydrases (CAs)

A primary and extensively studied mechanism for anticancer sulfonamides is the inhibition of carbonic anhydrases.[5][6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] In the context of oncology, the transmembrane isoforms CA IX and CA XII are of particular importance. These isoforms are highly overexpressed in a variety of solid tumors in response to hypoxia and are crucial for pH regulation in the tumor microenvironment.[6] By maintaining a neutral intracellular pH while promoting extracellular acidosis, CA IX and CA XII facilitate tumor cell survival, proliferation, and metastasis. The primary sulfonamide group is a key zinc-binding group, making compounds like this compound strong candidates for CA inhibition.[5][8]

Causality Behind Experimental Choice: The rationale for targeting CA IX and XII is compelling. Their expression is often low in normal tissues but highly upregulated in various cancers, including breast, lung, colon, and glioblastoma, offering a therapeutic window. Inhibition of these enzymes is expected to disrupt pH balance, leading to intracellular acidosis and subsequent apoptosis, and to reduce the invasive potential of cancer cells.

G cluster_Cell Cancer Cell CO2 CO2 CA_IX Carbonic Anhydrase IX/XII (Membrane Bound) CO2->CA_IX Substrate H2O H2O H2O->CA_IX Substrate HCO3_out HCO3- H_out H+ Intracellular_pH Intracellular pH Homeostasis (pHi ~7.2-7.4) Metastasis Invasion & Metastasis H_out->Metastasis Promotes CA_IX->HCO3_out Product CA_IX->H_out Product CA_IX->Intracellular_pH Maintains high pHi Apoptosis Apoptosis CA_IX->Apoptosis Dysregulation leads to Proliferation Cell Proliferation & Survival Intracellular_pH->Proliferation Drug N-(4-acetylphenyl)- 4-aminobenzenesulfonamide Drug->CA_IX Inhibition G cluster_C A Synthesis & Purification of Compound B In Vitro Screening: Cell Viability (MTT Assay) A->B Characterized Compound C Mechanism of Action Studies B->C Active Compound Identified (Determine IC50) E Lead Optimization B->E Inactive D In Vivo Efficacy Studies (Xenograft Models) C->D Mechanism Elucidated C->E Refine Structure D->E In Vivo Proof-of-Concept C1 Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) C2 Apoptosis Assays (Annexin V/PI Staining) C3 Cell Cycle Analysis (Flow Cytometry) C4 Western Blotting (Pathway Proteins)

Caption: General experimental workflow for anticancer drug discovery.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related sulfonamides.

Principle: This synthesis involves the reaction of 4-aminoacetophenone with 4-aminobenzenesulfonyl chloride. The amino group of 4-aminoacetophenone acts as a nucleophile, attacking the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Materials:

  • 4-aminoacetophenone

  • 4-aminobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous pyridine (10 mL/g) under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add 4-aminobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a pure solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Protocol 3.2: In Vitro Cell Viability - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells. [9] Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [10]Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. [9]Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [10]Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.3: Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂. The activity is determined by monitoring the change in pH using a stopped-flow spectrophotometer.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • HEPES buffer

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Assay Preparation: The assay is performed at a constant temperature (e.g., 25°C). The reaction mixture contains HEPES buffer, phenol red, and a known concentration of the CA enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a set period to allow for enzyme-inhibitor binding.

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: The hydration of CO₂ produces protons, causing a pH drop, which is monitored by the color change of phenol red (absorbance at 557 nm). The initial rate of the reaction is recorded.

  • Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor. Calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ) for each CA isoform. This allows for the determination of both potency and selectivity. [11]

Summary of Preclinical Data from Analogous Compounds

While specific data for this compound is not extensively published, results from structurally similar compounds highlight the potential of this chemical class.

Compound ClassCancer Model(s)Key FindingsReference
Acyl Sulfonamide SpirodienonesMDA-MB-231 (Breast), A549 (Lung)Potent in vitro antiproliferative activity (nanomolar IC₅₀ values); induced apoptosis and cell cycle arrest.Design, synthesis, and antitumor activity... [3]
N-(heterocyclylphenyl)benzenesulfonamidesSW480, HCT116 (Colorectal)Inhibition of Wnt-dependent transcription; potent inhibition of cancer cell proliferation (IC₅₀ as low as 0.12 µM).Development of N-(4-(1 H-Imidazol-1-yl)phenyl)... [4]
3-[(4-acetylphenyl)...]amino]propanoic acid derivativesA549 (Lung), H69AR (Resistant Lung)Activity against drug-sensitive and multidrug-resistant lung cancer cell lines; potential dual targeting of EGFR and SIRT2.Identification of 3-[(4-Acetylphenyl)... [12]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, candidate for anticancer drug development. Its chemical structure is representative of the sulfonamide class, which has a proven track record of targeting key oncogenic pathways. The most logical and evidence-based hypothesis for its mechanism of action is the inhibition of tumor-associated carbonic anhydrases IX and XII, a strategy with strong preclinical and clinical validation. Furthermore, the potential for this scaffold to be adapted to target other pathways, such as Wnt/β-catenin or various kinases, provides a rich field for further investigation.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on:

  • Comprehensive In Vitro Screening: Determining the IC₅₀ values of this compound against the NCI-60 panel of human cancer cell lines to identify sensitive cancer types.

  • Target Deconvolution: Elucidating the primary molecular target(s) through enzymatic assays (e.g., CA, kinases) and cellular thermal shift assays (CETSA).

  • In Vivo Validation: Progressing to preclinical animal models (e.g., xenografts) for promising in vitro results to evaluate efficacy, pharmacokinetics, and toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a novel clinical candidate.

By leveraging the established knowledge of the sulfonamide scaffold and applying rigorous, validated experimental methodologies, the scientific community can effectively unlock the therapeutic potential of this compound and its future derivatives in the fight against cancer.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Bentham Science. Retrieved January 31, 2026, from [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024, November 28). PubMed. Retrieved January 31, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). MDPI. Retrieved January 31, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024, November 14). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023, May 11). MDPI. Retrieved January 31, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021, September 2). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025, August 24). ACS Publications. Retrieved January 31, 2026, from [Link]

  • THE DETERMINATION OF SULFANILAMIDE (p-AMINOBENZENESULFONAMIDE) IN BIOLOGICAL MEDIA. (2025, September 19). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Treatment of Human Glioblastoma U251 Cells with Sulforaphane and a Peptide Nucleic Acid (PNA) Targeting miR-15b-5p: Synergistic Effects on Induction of Apoptosis. (2022, February 15). MDPI. Retrieved January 31, 2026, from [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthesis and biological evaluation of triazol-4-ylphenyl-bearing histone deacetylase inhibitors as anticancer agents. (2010, February 11). PubMed. Retrieved January 31, 2026, from [Link]

  • Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. (2014, February 12). MDPI. Retrieved January 31, 2026, from [Link]

  • Principle of action of a fixable cell viability assay using... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

"N-(4-acetylphenyl)-4-aminobenzenesulfonamide as a synthetic intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide (CAS 19837-78-6), a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

This compound is a specialized sulfonamide intermediate characterized by its dual reactivity. It combines a sulfanilamide pharmacophore (known for carbonic anhydrase inhibition and antimicrobial activity) with a para-acetyl functional handle . This unique structure allows it to serve as a "divergent hub" in drug discovery: the amino-sulfonamide moiety provides intrinsic biological activity, while the acetyl group enables the rapid generation of diverse heterocyclic libraries (chalcones, pyrazoles, pyrimidines) via Claisen-Schmidt and cyclocondensation reactions.

Chemical Profile & Structural Logic[1][2]

PropertySpecification
IUPAC Name 4-Amino-N-(4-acetylphenyl)benzenesulfonamide
CAS Number 19837-78-6
Molecular Formula

Molecular Weight 290.34 g/mol
Core Moieties 1.[1] Sulfanilamide (Head): Carbonic anhydrase (CA) zinc-binding group.2. Acetophenone (Tail): Electrophilic center for chain extension.
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water.
Mechanistic Significance

The molecule's value lies in its orthogonal reactivity :

  • The Sulfonamide Linkage (

    
    ):  Stable under basic Claisen-Schmidt conditions, allowing modifications at the acetyl site without compromising the core linker.
    
  • The Acetyl Group (

    
    ):  Acts as a Michael donor precursor or a condensation partner for aldehydes, enabling the synthesis of 
    
    
    
    -unsaturated ketones (chalcones).

Synthetic Utility & Pathway Analysis

The synthesis of this intermediate requires a protection-deprotection strategy to ensure regioselectivity. Direct reaction of sulfanilyl chloride with 4-aminoacetophenone is not feasible due to the instability of the free amino group in sulfanilyl chloride.

Pathway 1: The Protected Route (Recommended)

This protocol ensures high purity by preventing self-polymerization of the sulfonyl chloride.

Step 1: Condensation [2]

  • Reactants: 4-Acetamidobenzenesulfonyl chloride (p-ASC) + 4-Aminoacetophenone.

  • Solvent/Base: Pyridine or DCM/Triethylamine.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.

Step 2: Selective Hydrolysis

  • Reagents: Dilute HCl (10-15%), Reflux.

  • Selectivity: The N-acetyl amide bond (on the aniline nitrogen) is more labile than the sulfonamide bond and the ketone. Acidic conditions are preferred over basic hydrolysis to prevent aldol condensation of the acetyl group.

Pathway 2: Divergent Applications

Once synthesized, the intermediate undergoes Claisen-Schmidt condensation with various aromatic aldehydes to form sulfonamide-bearing chalcones. These chalcones are precursors to:

  • Pyrazoles: Via reaction with hydrazine hydrate.

  • Isoxazoles: Via reaction with hydroxylamine.

  • Pyrimidines: Via reaction with urea/thiourea.

Visualization: Synthesis & Divergence

The following diagram illustrates the synthesis of the core intermediate and its transformation into bioactive heterocycles.

SynthesisPathway ASC 4-Acetamidobenzenesulfonyl Chloride INT_PROT Intermediate A: N-Acetyl Protected Sulfonamide ASC->INT_PROT Pyridine/DCM 0-5°C -> RT AAP 4-Aminoacetophenone AAP->INT_PROT TARGET TARGET: N-(4-acetylphenyl)- 4-aminobenzenesulfonamide INT_PROT->TARGET Hydrolysis 10% HCl, Reflux (-AcOH) CHALCONE Sulfonamide Chalcone TARGET->CHALCONE Claisen-Schmidt NaOH/EtOH, Ar-CHO ALD Aromatic Aldehyde (Ar-CHO) ALD->CHALCONE PYRAZOLE Pyrazole Derivative CHALCONE->PYRAZOLE NH2NH2 Cyclization ISOXAZOLE Isoxazole Derivative CHALCONE->ISOXAZOLE NH2OH Cyclization

Caption: Figure 1. Synthesis of this compound and its downstream divergence into heterocyclic libraries.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is validated for gram-scale synthesis.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol)[3]

  • 4-Aminoacetophenone (13.5 g, 0.1 mol)

  • Pyridine (dry, 50 mL)

  • Hydrochloric acid (10%)

Procedure:

  • Condensation: Dissolve 4-aminoacetophenone in dry pyridine (50 mL) in a 250 mL round-bottom flask. Cool the solution to 0–5°C in an ice bath.

  • Addition: Add 4-acetamidobenzenesulfonyl chloride portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. The mixture will thicken as the sulfonamide forms.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. A precipitate will form.

  • Isolation (Protected Intermediate): Filter the solid, wash with dilute HCl (to remove pyridine) and water. Recrystallize from ethanol.

  • Hydrolysis: Suspend the protected intermediate in 10% HCl (100 mL). Reflux for 1–2 hours until the solution becomes clear (indicating deprotection).

  • Neutralization: Cool the solution and neutralize with 10% NaOH or Sodium Bicarbonate solution until pH ~7-8. The target product precipitates.[3]

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water (8:2).

    • Expected Yield: 70–80%.

    • Appearance: Crystalline solid.[3]

Protocol B: Synthesis of a Sulfonamide Chalcone Derivative

Demonstrates the utility of the acetyl group.

Procedure:

  • Dissolve the target intermediate (0.01 mol) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) in Ethanol (20 mL).

  • Add 40% NaOH solution (2 mL) dropwise at room temperature.

  • Stir the mixture for 12–24 hours. A colored precipitate (yellow/orange) usually forms.

  • Pour into crushed ice/water and acidify slightly with dilute HCl.

  • Filter and recrystallize from ethanol.

Biological Relevance & Mechanism

This intermediate is not merely a synthetic tool; it possesses intrinsic biological potential rooted in the sulfonamide pharmacophore .

  • Carbonic Anhydrase (CA) Inhibition:

    • The primary amino-sulfonamide group (

      
      ) coordinates with the 
      
      
      
      ion in the active site of Carbonic Anhydrase enzymes.
    • Relevance: CA inhibitors are used as diuretics, antiglaucoma agents, and antiepileptics.[4][5] The "tail" (acetylphenyl group) interacts with the hydrophobic pocket of the enzyme, potentially conferring isoform selectivity (e.g., CA IX vs. CA II).

  • Antimicrobial Action:

    • Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria.

    • Derivatives synthesized from this intermediate (e.g., pyrazoles) often show enhanced potency against S. aureus and P. aeruginosa due to the additional heterocyclic binding motifs.

References

  • Kobkeatthawin, T., Chantrapromma, S., et al. (2013).[2] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Supuran, C. T. (2014).[4] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19, 17358-17380.[4] [Link]

  • Hairui Chemical. (n.d.). This compound Product Data. Hairui Chemical.[1] Retrieved February 1, 2026, from [Link]

Sources

Methodological & Application

Comprehensive Characterization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide (CAS 19837-78-6), a key sulfonamide-containing organic molecule. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable data. We will cover chromatographic, spectrometric, spectroscopic, and thermal techniques essential for confirming the identity, purity, and structural integrity of this compound.

Introduction and Molecular Overview

This compound is a sulfonamide derivative incorporating an acetophenone moiety. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1] The precise characterization of such molecules is a non-negotiable prerequisite for any further research or development, as impurities or structural ambiguities can profoundly impact biological efficacy and safety. This document serves as a practical guide, detailing the application of orthogonal analytical techniques to build a complete profile of the molecule.

Molecular Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₄H₁₄N₂O₃S[2]
Molecular Weight 290.34 g/mol [2]
Exact Mass 290.07251349 Da[2]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for a molecule of this polarity, allowing for the separation of the main compound from potential starting materials, by-products, or degradation products.

Expertise & Rationale: HPLC Method Design

The choice of a C18 stationary phase is based on its versatility and strong retention for moderately polar aromatic compounds via hydrophobic interactions. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, is selected for several reasons. Acetonitrile provides good elution strength for the analyte. Formic acid is used to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[3] Furthermore, this mobile phase is compatible with mass spectrometry, enabling a powerful hyphenated technique (LC-MS).[4] UV detection is suitable due to the presence of two chromophoric phenyl rings in the structure.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep1 Weigh Sample s_prep2 Dissolve in Diluent (e.g., ACN/Water) s_prep1->s_prep2 s_prep3 Filter (0.45 µm) s_prep2->s_prep3 hplc_inj Inject Sample s_prep3->hplc_inj hplc_col C18 Column hplc_inj->hplc_col hplc_det UV Detector hplc_col->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_rep Calculate Purity (%) data_int->data_rep

Caption: Workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 100 µg/mL stock solution. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Table 2: HPLC Method Parameters

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 20% B to 80% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | UV at 254 nm |

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks. A pure sample should exhibit a single major peak.

Mass Spectrometry for Molecular Weight and Structure Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the exact mass with high precision.

Expertise & Rationale: MS Technique Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of acidic (sulfonamide N-H) and basic (amine) sites, making it readily ionizable in both positive and negative modes. In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺. In negative ion mode, it would be detected as the deprotonated species [M-H]⁻. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the connectivity of the molecule.

Diagram: LC-MS Experimental Workflow

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc_inj Inject Sample lc_col HPLC Column lc_inj->lc_col ms_ion ESI Source lc_col->ms_ion ms_ana Mass Analyzer (e.g., TOF, Orbitrap) ms_ion->ms_ana ms_det Detector ms_ana->ms_det data_spec Acquire Mass Spectrum ms_det->data_spec data_mw Confirm [M+H]⁺ or [M-H]⁻ data_spec->data_mw data_frag Analyze Fragmentation data_mw->data_frag

Caption: Workflow for LC-MS structural confirmation.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Use the same sample prepared for HPLC analysis (100 µg/mL).

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC-MS Conditions:

    • Use the HPLC conditions outlined in Table 2.

    • Divert the flow to the MS detector after the initial void volume.

  • Mass Spectrometer Settings: Table 3: ESI-MS Parameters

    Parameter Positive Ion Mode Negative Ion Mode
    Ionization Mode ESI+ ESI-
    Expected Ion [M+H]⁺ [M-H]⁻
    Expected m/z 291.0803 289.0648
    Capillary Voltage 3.5 kV -3.0 kV
    Gas Temperature 325 °C 325 °C

    | Scan Range | 100 - 500 m/z | 100 - 500 m/z |

  • Data Analysis:

    • Verify the presence of the expected molecular ion in the mass spectrum. The measured exact mass should be within 5 ppm of the theoretical value (291.0803 for [M+H]⁺).[2]

    • If performing MS/MS, analyze the fragmentation pattern. Expected fragments include losses corresponding to the SO₂NH group, the acetyl group, and cleavages at the sulfonamide bond.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques like NMR and FTIR provide detailed information about the chemical environment of atoms and the functional groups present, respectively. They are crucial for unambiguous structure confirmation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

The expected NMR spectra are predicted based on the molecule's structure. The use of a deuterated solvent like DMSO-d₆ is recommended due to the compound's polarity and its ability to solubilize the sample while also allowing for the observation of exchangeable protons (NH and NH₂).[6] 2D NMR experiments like COSY and HMBC can be used to definitively assign proton and carbon signals and confirm connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally DEPT, COSY, and HMBC spectra.

  • Data Interpretation: Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

    Assignment ¹H δ (ppm), Multiplicity ¹³C δ (ppm) Rationale
    CH₃ (Acetyl) ~2.5 (s, 3H) ~26 Singlet methyl adjacent to a carbonyl.
    NH₂ (Amine) ~6.0 (s, 2H) - Broad singlet, exchangeable with D₂O.
    Aromatic H (Ring A) ~6.6 (d, 2H), ~7.5 (d, 2H) ~112, ~129, ~138, ~152 Two sets of doublets for the para-substituted aminobenzene ring.
    Aromatic H (Ring B) ~7.7 (d, 2H), ~7.9 (d, 2H) ~118, ~131, ~132, ~143 Two sets of doublets for the para-substituted acetophenone ring.
    NH (Sulfonamide) ~10.5 (s, 1H) - Broad singlet, exchangeable, deshielded.

    | C=O (Acetyl) | - | ~197 | Carbonyl carbon chemical shift. |

Note: Chemical shifts are predictive and should be confirmed by experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

The analysis relies on the principle that specific chemical bonds vibrate at characteristic frequencies. For this compound, key functional groups include the N-H bonds of the amine and amide, the C=O of the ketone, and the S=O bonds of the sulfonamide. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_data Data Analysis ftir_prep Place small amount of solid on ATR crystal ftir_bg Collect Background ftir_prep->ftir_bg ftir_scan Collect Sample Spectrum ftir_bg->ftir_scan data_proc Process Spectrum ftir_scan->data_proc data_assign Assign Characteristic Bands data_proc->data_assign data_confirm Confirm Functional Groups data_assign->data_confirm

Caption: Workflow for FTIR functional group analysis.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands in the spectrum. Table 5: Expected Characteristic FTIR Absorption Bands

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3450 - 3250 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
    3300 - 3200 N-H stretch Secondary Amide (-NH-)
    1680 - 1660 C=O stretch Aryl Ketone
    1600 - 1450 C=C stretch Aromatic Ring
    1350 - 1310 S=O stretch (asymmetric) Sulfonamide (-SO₂N-)

    | 1170 - 1150 | S=O stretch (symmetric) | Sulfonamide (-SO₂N-) |

Thermal and Elemental Analysis

Thermal and elemental analyses provide crucial data on the bulk properties of the material, including melting point, thermal stability, and elemental composition, which serves as a final check on purity and identity.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of a crystalline solid.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • DSC Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event. A sharp melting peak is indicative of high purity.

Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental test of purity, as the experimental values must match the theoretical values calculated from the molecular formula.[9]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Instrumentation: A calibrated CHNS elemental analyzer.

  • Analysis: The sample undergoes complete combustion, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[9]

  • Data Interpretation: Compare the experimental mass percentages to the theoretical values. The results should be within ±0.4% of the theoretical values for a pure sample. Table 6: Theoretical Elemental Composition of C₁₄H₁₄N₂O₃S

    Element Mass Percentage (%)
    Carbon (C) 57.92
    Hydrogen (H) 4.86
    Nitrogen (N) 9.65
    Sulfur (S) 11.05

    | Oxygen (O) | 16.53 |

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. By combining chromatography (HPLC) for purity, mass spectrometry (MS) for molecular weight, spectroscopy (NMR, FTIR) for structural confirmation, and thermal/elemental analysis for bulk properties, a complete and unambiguous profile of the molecule can be established. The protocols and rationales provided in this guide offer a robust framework for achieving high-quality, reliable data essential for research and development in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide." PubChem, [Link]. Accessed February 10, 2026.

  • Jios, J. L., et al. "Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides and related compounds." Magnetic Resonance in Chemistry, vol. 43, no. 11, 2005, pp. 901-5. CONICET, [Link]. Accessed February 10, 2026.

  • SIELC Technologies. "Separation of N(4)-Acetylsulfadiazine on Newcrom R1 HPLC column." SIELC Technologies, [Link]. Accessed February 10, 2026.

  • Cheméo. "N-acetylsulfanilamide - Chemical & Physical Properties." Cheméo, [Link]. Accessed February 10, 2026.

  • ChemBK. "N-Acetylsulfanilamide | 121-61-9." ChemBK, [Link]. Accessed February 10, 2026.

  • IUPAC-NIST Solubility Data Series. "Acetamide, N-[4-(aminosulfonyl) phenyl]-; C8H10N2O3S; [121-61-9J." NIST, https://srd.nist.gov/solubility/IUPAC/jpcrd283_1337.pdf. Accessed February 10, 2026.
  • PrepChem.com. "Synthesis of 4-aminobenzenesulfonamide." PrepChem.com, [Link]. Accessed February 10, 2026.

  • Kobkeatthawin, T., et al. "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure." Crystallography Reports, vol. 62, no. 7, 2017, pp. 1165-1170. ResearchGate, [Link]. Accessed February 10, 2026.

  • National Institute of Standards and Technology. "N-Acetylsulfanilyl chloride." NIST Chemistry WebBook, [Link]. Accessed February 10, 2026.

  • Al-Masoudi, Najim A., et al. "Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities." Molecules, vol. 24, no. 23, 2019, p. 4351. MDPI, [Link]. Accessed February 10, 2026.

  • Ajeet, et al. "Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents." Journal of Pharmacy and Nutrition Sciences, vol. 4, no. 2, 2014, pp. 135-143. ResearchGate, [Link]. Accessed February 10, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19837786, Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-." PubChem, [Link]. Accessed February 10, 2026.

  • Foreman, J. "Characterization of Pharmaceutical Materials by Thermal Analysis." TA Instruments, [Link]. Accessed February 10, 2026.

  • SIELC Technologies. "UV-Vis Spectrum of Sulfanilamide." SIELC Technologies, [Link]. Accessed February 10, 2026.

  • Singh, P., et al. "Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 15, no. 9, 2023, pp. 48-52. [Link]. Accessed February 10, 2026.

  • Al-Jubair, S., et al. "Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis." Journal of Applied Biotechnology & Bioengineering, vol. 8, no. 3, 2024, pp. 114-121. PMC, [Link]. Accessed February 10, 2026.

  • Stübiger, G., et al. "Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals." Analytical and Bioanalytical Chemistry, vol. 403, no. 8, 2012, pp. 2231-9. PMC, [Link]. Accessed February 10, 2026.0, 2026.

Sources

"1H NMR spectrum of N-(4-acetylphenyl)-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Structural Elucidation and Quality Control of N-(4-acetylphenyl)-4-aminobenzenesulfonamide via 1H NMR Spectroscopy

Introduction & Scope

This Application Note details the protocol for the structural verification of This compound (CAS: 19837-78-6), a diaryl sulfonamide derivative often utilized as a synthetic intermediate in the development of antimicrobial agents and carbonic anhydrase inhibitors.

The molecule presents a unique spectroscopic challenge due to its dual aromatic systems (sulfanilyl and acetylphenyl moieties) and the presence of two distinct nitrogen-bearing functional groups (primary amine and sulfonamide). This guide provides a robust methodology for differentiating these moieties using 1H NMR in DMSO-d6 , emphasizing the identification of labile protons and the resolution of overlapping aromatic signals.

Key Structural Features:

  • Moiety A (Sulfanilyl): Contains an electron-donating primary amine (

    
    ) and an electron-withdrawing sulfonyl group (
    
    
    
    ).
  • Moiety B (Acetylphenyl): Contains an electron-withdrawing acetyl group (

    
    ) and the sulfonamide nitrogen linkage (
    
    
    
    ).

Experimental Protocol

Reagents and Materials[1][2][3]
  • Analyte: this compound (>98% purity recommended).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane).

    • Rationale: DMSO-d6 is mandatory. Chloroform (

      
      ) is unsuitable due to poor solubility of the sulfonamide and rapid exchange/broadening of the amide proton. DMSO stabilizes the sulfonamide 
      
      
      
      via hydrogen bonding, resulting in a sharp, observable singlet downfield.
  • NMR Tube: 5 mm high-precision borosilicate glass (e.g., Wilmad 507-PP).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10–15 mg of the solid sample.

    • Note: Higher concentrations (>20 mg) may cause viscosity broadening or concentration-dependent shifts in the

      
       signal.
      
  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Mixing: Vortex for 30 seconds until the solution is clear. If suspension persists, sonicate for 1 minute.

    • Critical Check: Ensure no solid particles remain; particulates cause magnetic field inhomogeneity, leading to poor shimming and broad lines.

  • Transfer: Transfer to the NMR tube using a clean glass Pasteur pipette. Cap immediately to prevent moisture absorption (water signal at 3.33 ppm can obscure key regions).

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 or zg).

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Why? Aromatic protons have longer

      
       relaxation times. A delay <1s may lead to under-integration of the aromatic doublets relative to the methyl singlet.
      
  • Spectral Width: 0 – 14 ppm (to capture the downfield sulfonamide proton).

Results & Discussion: Spectral Analysis

Chemical Shift Assignments

The spectrum is characterized by two distinct


 aromatic systems, a sharp methyl singlet, and two exchangeable nitrogen signals.

Table 1: 1H NMR Assignment in DMSO-d6 (400 MHz)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
10.30 – 10.60 Singlet (s)1HH-g (

)
Sulfonamide proton.[1] Highly deshielded by

and anisotropic effect of the phenyl ring. Disappears with

shake.
7.85 – 7.95 Doublet (d)2HH-e (Ar-H)Acetylphenyl ring: Ortho to

. Deshielded by the electron-withdrawing carbonyl group.
7.40 – 7.50 Doublet (d)2HH-c (Ar-H)Sulfanilyl ring: Ortho to

. Deshielded by the sulfonyl group.[2]
7.15 – 7.25 Doublet (d)2HH-f (Ar-H)Acetylphenyl ring: Ortho to

. Shielded relative to H-e due to resonance donation from N.
6.55 – 6.65 Doublet (d)2HH-b (Ar-H)Sulfanilyl ring: Ortho to

. Strongly shielded by the electron-donating amine.
5.90 – 6.10 Broad Singlet2HH-a (

)
Primary amine. Broad due to quadrupole relaxation of

and exchange.
2.48 – 2.52 Singlet (s)3HH-h (

)
Acetyl methyl group. Warning: Often overlaps with the residual DMSO solvent peak (quintet at 2.50 ppm).
Mechanistic Interpretation of Shifts
  • The "V-Shape" Conformation & Aromatic Systems: The molecule consists of two benzene rings separated by a sulfonamide linker.

    • Ring 1 (Sulfanilyl): The amino group (

      
      ) is a strong electron-donating group (EDG), pushing electron density into the ring via resonance. This shields the ortho protons (H-b ), pushing them upfield to ~6.6 ppm. The sulfonyl group is an electron-withdrawing group (EWG), deshielding the meta protons (H-c ) to ~7.5 ppm.
      
    • Ring 2 (Acetylphenyl): The acetyl group is a strong EWG, deshielding its ortho protons (H-e ) significantly (~7.9 ppm). The sulfonamide nitrogen, while attached to an EWG (

      
      ), still possesses a lone pair that can donate into the acetylphenyl ring, relatively shielding H-f  (~7.2 ppm) compared to H-e .
      
  • The "Invisible" Methyl Group: A common pitfall in analyzing this specific molecule in DMSO-d6 is the acetyl methyl signal (H-h ). It typically resonates at 2.50 ppm , which is exactly where the residual pentet of non-deuterated DMSO appears.

    • Validation Strategy: If integration of the 2.5 ppm region is consistently high (e.g., integrates to >30H relative to the aromatic protons), the methyl peak is buried. To resolve this, run the sample in Acetone-d6 (solvent peak 2.05 ppm) or increase the sample concentration to make the singlet distinguishable on top of the solvent hump.

  • Labile Proton Identification:

    • The Sulfonamide NH (H-g) is sharp in dry DMSO but broadens significantly if the DMSO is "wet" (water peak at 3.33 ppm > 1.0 integral).

    • The Primary Amine (H-a) is inherently broad. If distinct coupling is required to verify the primary nature, cooling the sample to 273 K can slow the exchange rate, sharpening the peak.

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the structure based on the acquired NMR data.

NMR_Workflow Start Start: Acquired 1H Spectrum (DMSO-d6) Check_NH Check Downfield Region (10.0 - 11.0 ppm) Start->Check_NH Decision_NH Singlet Present? Check_NH->Decision_NH Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Decision_NH->Check_Aromatic Yes Result_Fail_NH FAIL: Check for Salt Form or H/D Exchange Decision_NH->Result_Fail_NH No Decision_Patterns Two AA'BB' Systems? Check_Aromatic->Decision_Patterns Check_Methyl Analyze Aliphatic Region (2.0 - 2.6 ppm) Decision_Patterns->Check_Methyl Yes (4 doublets) Result_Fail_Ar FAIL: Impurity or Wrong Isomer Decision_Patterns->Result_Fail_Ar No Decision_Methyl Singlet at ~2.5 ppm? Check_Methyl->Decision_Methyl Result_Pass PASS: Identity Confirmed This compound Decision_Methyl->Result_Pass Visible Result_Warn_Me WARNING: Overlap with DMSO Verify in Acetone-d6 Decision_Methyl->Result_Warn_Me Obscured

Caption: Logic flow for the structural verification of this compound via 1H NMR.

Troubleshooting & Quality Control Criteria

ObservationPotential CauseCorrective Action
Missing NH signal (~10.5 ppm) Sample is a salt (e.g., Sodium salt) or solvent contains

.[1]
Check pH; ensure sample is the free acid. Use fresh ampoule of DMSO-d6.
Broadened Aromatic Peaks Paramagnetic impurities (e.g., residual Iron from reduction step).Filter sample through Celite or silica plug before NMR prep.
Extra peaks at 7.6 / 7.9 ppm Residual starting material (4-aminoacetophenone or Sulfanilamide).Check integration ratios. Pure product must have 1:1 ratio between the two aromatic rings.
Water peak > 3.5 ppm Wet DMSO-d6.Shifts labile protons (

). Dry solvent over 4Å molecular sieves.

References

  • PubChem. this compound (Compound).[3][4] National Library of Medicine. Available at: [Link]

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Sulfonamide shifts). Available at: [Link]

  • University of Queensland. this compound Topology and Data. Automated Topology Builder (ATB). Available at: [Link]

Sources

Application Note: Strategic Utilization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide in Hybrid Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical utilization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide (referred to herein as APABS ) as a privileged scaffold in rational drug design. Unlike simple sulfonamide antibiotics, APABS possesses a unique dual-functionality: a bioactive sulfonamide core and a reactive acetyl handle.[1] This structure allows for the rapid generation of Sulfonamide-Chalcone hybrids and Schiff base derivatives , classes of molecules currently showing high potency in anticancer (specifically MCF-7 and HCT-116 lines) and antimicrobial research.

This guide provides validated protocols for the synthesis, derivatization, and biological evaluation of APABS-based libraries, grounded in recent structure-activity relationship (SAR) data.

Chemical Profile & Pharmacophore Logic[1][2]

Compound: this compound CAS: 19837-78-6 Molecular Weight: 290.34 g/mol IUPAC: 4-amino-N-(4-acetylphenyl)benzenesulfonamide[1]

The "Dual-Handle" Advantage

APABS is valuable because it bridges two distinct pharmacophores.[1] The researcher can independently modify two regions:

  • Region A (The Aniline): The free

    
     group at the 
    
    
    
    position retains the classic sulfonamide ability to mimic PABA (p-aminobenzoic acid), essential for inhibiting Dihydropteroate Synthase (DHPS) in bacteria.
  • Region B (The Acetyl Tail): The acetyl group (

    
    ) on the 
    
    
    
    -phenyl ring serves as an electrophilic "warhead" precursor.[1] It is the ideal substrate for Claisen-Schmidt condensations to form Chalcones (
    
    
    -unsaturated ketones), which are potent Michael acceptors capable of alkylating cysteine residues in enzymes like Carbonic Anhydrase (CA) or Tubulin.

Pharmacophore cluster_0 This compound (APABS) Aniline Free Aniline (N4) (DHPS Binding / H-Bond Donor) Sulfonamide Sulfonamide Linker (Geometry/Solubility) Aniline->Sulfonamide Core Target1 Target 1: Bacteria (Folate Pathway) Aniline->Target1 Acetyl Acetyl Group (N1-Phenyl) (Synthetic Handle for Chalcones) Sulfonamide->Acetyl Linkage Target2 Target 2: Cancer (CA IX / Tubulin) Acetyl->Target2 Derivatization

Figure 1: Pharmacophore dissection of APABS showing the dual-targeting potential.

Protocol A: Synthesis of Sulfonamide-Chalcone Hybrids

The primary application of APABS in modern drug design is the synthesis of chalcone hybrids. These compounds have demonstrated up to 50-fold selectivity for cancer cells over normal cells by targeting Carbonic Anhydrase IX (CA IX), a hypoxia-induced enzyme in tumors.

Experimental Workflow

Objective: Synthesize (E)-N-(4-(3-(substituted-phenyl)acryloyl)phenyl)-4-aminobenzenesulfonamide.

Reagents
  • Scaffold: APABS (1.0 equiv)

  • Reagent: Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) (1.0 equiv)

  • Catalyst: 40% Sodium Hydroxide (NaOH) (aq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (0.29 g) of APABS in 15 mL of absolute ethanol.

  • Aldehyde Addition: Add 1.0 mmol of the chosen substituted benzaldehyde. Stir for 5 minutes at room temperature.

  • Catalysis: Dropwise, add 2 mL of 40% NaOH solution. The mixture may change color (often yellow/orange) indicating enolate formation.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

    • Checkpoint: The disappearance of the APABS spot (

      
      ) and appearance of a new, less polar spot indicates conversion.
      
  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of dilute HCl to neutralize the base.

  • Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).[1]
  • Purification: Recrystallize from hot ethanol to yield the pure chalcone-sulfonamide hybrid.

Data Validation (Expected):

  • IR Spectroscopy: Look for the shift of the carbonyl peak. APABS ketone

    
    
    
    
    
    Chalcone
    
    
    -unsaturated ketone
    
    
    .[1]
  • Yield: Typical yields range from 75% to 90%.[1]

Protocol B: In Silico Molecular Docking (Validation)

Before biological testing, it is standard protocol to validate the binding affinity of the synthesized hybrids against Carbonic Anhydrase IX (CA IX) or DHPS.

Simulation Parameters
  • Software: AutoDock Vina or PyRx.[1]

  • Target Protein:

    • Cancer:[1][2] Carbonic Anhydrase IX (PDB ID: 3IAI or 5FL4 ).[1]

    • Antibacterial:[3][4][5][6][7] Dihydropteroate Synthase (PDB ID: 2VEG ).

  • Grid Box: Center the grid on the co-crystallized ligand (e.g., Acetazolamide for CA IX) with dimensions

    
     Å.
    
Workflow
  • Ligand Prep: Convert the 2D structure of the APABS-Chalcone hybrid to 3D. Minimize energy using the MMFF94 force field.

  • Protein Prep: Remove water molecules and co-factors from the PDB file.[1] Add polar hydrogens and Kollman charges.[1]

  • Docking: Run the simulation with exhaustiveness = 8.

  • Analysis: A binding affinity stronger (more negative) than -8.5 kcal/mol indicates a high-probability lead.[1] Look for H-bonds between the sulfonamide oxygen and residues Thr199 or Gln92 (in CA IX).[1]

Biological Assay: Antimicrobial Susceptibility[1][5][7]

While the chalcone derivatives are anticancer candidates, the APABS scaffold itself and its Schiff base derivatives are potent antimicrobials.

Microbroth Dilution Method (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Stock Preparation: Dissolve APABS derivatives in DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

    
    g/mL to 1 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive Control:[1] Ciprofloxacin or Sulfadiazine.[1]

    • Negative Control:[1] DMSO + Broth (no bacteria).

    • Sterility Control: Broth only.

  • Incubation: Incubate at

    
    C for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Summary of Structure-Activity Relationships (SAR)

The following table summarizes the expected impact of modifying the APABS scaffold based on current literature.

Modification SiteChemical ChangeBiological Impact
Acetyl Group (

)
Condensation with 4-NO

-benzaldehyde
Significantly increases Anticancer activity (MCF-7).[1]
Acetyl Group (

)
Condensation with Thiophene-2-carboxaldehyde Enhances Antifungal activity.[1]
Aniline Group (

)
Acetylation (blocking the amine)Decreases antibacterial activity (loss of PABA mimicry).
Aniline Group (

)
Formation of Schiff Base (Salicylaldehyde)Increases lipophilicity; potential for Metal Complexation .

Experimental Logic & Causality Diagram

The following diagram illustrates the decision-making process when using APABS in a drug discovery campaign.

Workflow Start Start: APABS Scaffold Decision Target Indication? Start->Decision PathA Path A: Anticancer / CA Inhibition Decision->PathA Tumor Hypoxia PathB Path B: Antimicrobial Decision->PathB Resistant Bacteria ReactionA Claisen-Schmidt Condensation (Aldehyde + NaOH) PathA->ReactionA ReactionB Schiff Base Formation (Hydrazide/Amine + Acid Cat.) PathB->ReactionB ProductA Sulfonamide-Chalcone Hybrid ReactionA->ProductA ProductB Sulfonamide-Imine Derivative ReactionB->ProductB AssayA MTT Assay (MCF-7) Target: CA IX / Tubulin ProductA->AssayA AssayB MIC Assay (S. aureus) Target: DHPS ProductB->AssayB

Figure 2: Strategic workflow for APABS derivatization.

References

  • Synthesized Chalcone-Sulfonamide Hybrids: Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (2019).[1] National Institutes of Health (NIH).[1]

  • CA Inhibition Mechanism: Hybrid chalcone-sulfonamides were designed as potential carbonic anhydrase inhibitors.[1][8] (2023). ACS Omega.[1]

  • Chemical Properties: Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- Compound Summary. PubChem.[1]

  • Antimicrobial Schiff Bases: Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases. (2024).[1][4][6] PubMed Central.

  • Synthesis Protocol: Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide. (2018).[1][6] ResearchGate.

Sources

Application Note: Characterization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide in Carbonic Anhydrase Inhibition

[1][2]

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating This compound (CAS: 19837-78-6) as an inhibitor of Carbonic Anhydrase (CA) isoforms.[1]

Molecule Profile:

  • Systematic Name: 4-amino-N-(4-acetylphenyl)benzenesulfonamide.[1]

  • Class: Secondary Sulfonamide (Sulfanilanilide derivative).[1]

  • Mechanistic Context: Unlike classical primary sulfonamide inhibitors (e.g., Acetazolamide) which possess a free

    
     group to coordinate the Zinc(II) ion in the CA active site, this compound is a secondary sulfonamide  (
    
    
    ).
  • Application: While secondary sulfonamides typically exhibit reduced affinity compared to primary sulfonamides due to steric hindrance and reduced acidity of the N-H proton, they are critical in Structure-Activity Relationship (SAR) studies to determine isoform selectivity (e.g., hCA I vs. hCA II vs. tumor-associated hCA IX) and to explore non-classical binding pockets or prodrug mechanisms.

This protocol utilizes the Esterase Activity Assay (using 4-Nitrophenyl Acetate) for high-throughput screening and references the Stopped-Flow CO₂ Hydration Assay for kinetic validation.[1]

Critical Reagents & Preparation

A. Compound Preparation

This compound is hydrophobic.[1] Proper solubilization is critical to prevent precipitation in the aqueous assay buffer.[1]

  • Stock Solution (10 mM):

    • Weigh 2.90 mg of the compound (MW: 290.34 g/mol ).

    • Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

    • Vortex vigorously until clear.[1]

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Dilutions:

    • Prepare serial dilutions in DMSO first to maintain constant DMSO concentration in the final assay.[1]

    • Critical Step: The final concentration of DMSO in the enzyme assay must be kept constant (typically <1% or <5% depending on enzyme tolerance) across all samples to avoid solvent-induced inhibition artifacts.

B. Enzyme & Substrate[1][3][4][5][6][7]
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).[1]

    • Stock: Reconstitute to 1 mg/mL in assay buffer.

  • Substrate: 4-Nitrophenyl Acetate (4-NPA).[1][2]

    • Stock: 100 mM in Acetone or Acetonitrile.[1]

    • Note: 4-NPA hydrolyzes spontaneously in water; prepare fresh working solutions immediately before use.[1]

Experimental Protocol: Colorimetric Esterase Assay

This assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenol (yellow), monitored at 400–405 nm.[1]

Buffer Composition[3][4][6]
  • Standard Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.[3]

  • Adjustment: For hCA IX, pH 7.5 is standard; for hCA II, pH 8.0 may yield higher turnover.

Step-by-Step Workflow
  • Plate Setup (96-well clear flat-bottom):

    • Blank (Spontaneous Hydrolysis): 140 µL Buffer + 5 µL DMSO + 5 µL Substrate.[1]

    • Positive Control (100% Activity): 130 µL Buffer + 10 µL Enzyme + 5 µL DMSO + 5 µL Substrate.[1]

    • Test Well: 130 µL Buffer + 10 µL Enzyme + 5 µL Inhibitor (in DMSO) + 5 µL Substrate.

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Add Buffer, Enzyme, and Inhibitor to the wells.[4]

    • Incubate at 25°C for 15 minutes .

    • Why? This allows the secondary sulfonamide to compete for the active site or allosteric pockets before the substrate is introduced.

  • Reaction Initiation:

    • Add 5 µL of 4-NPA substrate (diluted to 3 mM working solution in buffer just prior to addition; Final Assay Conc = 0.1 mM).

    • Note: Keep substrate concentration below

      
       to ensure competitive inhibition kinetics apply.[1]
      
  • Data Acquisition:

    • Immediately read Absorbance at 405 nm in kinetic mode.

    • Interval: 15 seconds.

    • Duration: 5–10 minutes.

    • Temperature: Maintain 25°C.

Data Processing Table
ParameterFormula/MethodNotes
Initial Rate (

)
Slope of Abs vs. Time (linear region, first 2-3 mins)Remove "Blank" slope from all enzyme rates.
% Inhibition


is the rate of the DMSO-only enzyme well.[1]

Determination
Non-linear regression (Log[Inhibitor] vs. Response)Use 4-parameter logistic fit.

Calculation
Cheng-Prusoff Equation:

For 4-NPA/hCA II,

is approx 1.4 mM (verify experimentally).[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the competitive inhibition pathway and the specific structural challenge presented by the secondary sulfonamide group of this compound.

CA_Inhibition_MechanismEnzymehCA Enzyme(Zn2+ Active Site)ES_Complex[ES] Complex(Transition State)Enzyme->ES_Complex+ Substrate (S)EI_Complex[EI] Complex(Sterically Hindered?)Enzyme->EI_Complex+ Inhibitor (I)SubstrateSubstrate(4-NPA / CO2)InhibitorInhibitor(N-(4-acetylphenyl)-...)Inhibitor->EI_ComplexCompetitionES_Complex->Enzymek-1ProductProduct(4-Nitrophenol / HCO3-)ES_Complex->Productkcat (Hydrolysis)EI_Complex->EnzymeDissociationMechNoteMECHANISTIC INSIGHT:Secondary Sulfonamides (R-SO2-NH-R')lack the free H2N- group requiredfor strong Zn(II) coordination.Binding is often weaker and drivenby hydrophobic interactions of theN-(4-acetylphenyl) tail.MechNote->EI_Complex

Caption: Kinetic pathway of Carbonic Anhydrase inhibition. The diagram highlights the formation of the Enzyme-Inhibitor (EI) complex, which competes with substrate hydrolysis. The secondary sulfonamide structure of the test compound suggests a modified binding mode compared to classical inhibitors.

Advanced Validation: Stopped-Flow CO₂ Hydration

While the esterase assay is convenient, it is a surrogate activity. The physiological reaction is CO₂ hydration.[1] If the esterase assay shows

1

Protocol Summary:

  • Indicator: Phenol Red (0.2 mM) in HEPES buffer.[1]

  • Reaction: Rapid mixing of Enzyme/Inhibitor solution with CO₂-saturated water.

  • Detection: Monitor absorbance drop at 557 nm (acidification) over 0.1–1.0 seconds.

  • Analysis: Fit to the Michaelis-Menten equation to determine

    
     and 
    
    
    in the presence of the inhibitor.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[5] Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link[1]

  • PubChem Compound Summary. (n.d.). This compound (CAS 19837-78-6).[1][6] National Center for Biotechnology Information.[1] Link[1]

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II-sulfonamide complex. Proceedings of the National Academy of Sciences. (Contextual reference for Zn-binding mechanism). Link

"N-(4-acetylphenyl)-4-aminobenzenesulfonamide solubility testing"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solubility Profiling of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Executive Summary & Compound Identification

This Application Note provides a rigorous protocol for determining the solubility profile of This compound (CAS 19837-78-6).

CRITICAL DISTINCTION: Researchers often confuse this compound with Sulfacetamide (N-acetylsulfanilamide, CAS 127-56-0).

  • Sulfacetamide: The acetyl group is attached to the sulfonamide nitrogen (

    
    ).
    
  • Target Compound (CAS 19837-78-6): A diaryl sulfonamide where the sulfonamide nitrogen is attached to a 4-acetylphenyl group (

    
    ).
    

The target compound possesses significantly higher lipophilicity and lower aqueous solubility than sulfacetamide due to the additional aromatic ring. This protocol is designed to address the challenges of quantifying low-solubility diaryl sulfonamides using a validated HPLC-UV workflow.

Physico-Chemical Context

Before initiating wet-lab work, understand the structural determinants of solubility for this molecule:

PropertyValue (Predicted/Approx)Impact on Solubility Protocol
Molecular Formula

Higher MW than standard sulfonamides.
Structural Class Diaryl SulfonamideHigh lipophilicity (

est.). Poor water solubility expected.
Acidic pKa ~6.5 - 7.5 (Sulfonamide NH)Solubility will increase significantly at pH > 8.0 (anion formation).
Basic pKa ~2.0 - 2.5 (Aniline

)
Solubility increases at pH < 2.0 (cation formation).
UV Max ~265–270 nmPrimary detection wavelength for HPLC.

Analytical Method Development (HPLC-UV)

Standard UV spectrophotometry is insufficient due to potential precipitation and scattering in low-solubility samples. A reverse-phase HPLC method is required for accurate quantification.

Recommended Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.
    
  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Equilibration)

    • 2–10 min: 10%

      
       90% B (Linear Gradient)
      
    • 10–12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection:

    
     (Reference 
    
    
    
    ).
  • Injection Volume:

    
    .
    

Rationale: The acidic mobile phase suppresses the ionization of the sulfonamide slightly, ensuring sharper peaks, while Methanol is preferred over Acetonitrile for sulfonamide solubility.

Experimental Workflow

The following diagram outlines the decision tree for characterizing the solubility of this NCE (New Chemical Entity).

SolubilityWorkflow Start Start: Solid CAS 19837-78-6 StockPrep Prepare 10 mM Stock (DMSO) Start->StockPrep Kinetic Phase 1: Kinetic Solubility (High Throughput Screen) StockPrep->Kinetic Dilute into Buffer Precipitation Check for Precipitation (Turbidimetry/Visual) Kinetic->Precipitation Thermo Phase 2: Thermodynamic Solubility (Shake-Flask Method) Precipitation->Thermo If < 10 µg/mL (Low Solubility) Analysis HPLC-UV Quantification (Supernatant Analysis) Precipitation->Analysis If Soluble pH_Profile Test Media: pH 1.2, 4.0, 6.8, 7.4 Thermo->pH_Profile pH_Profile->Analysis Equilibrate 24h Filter/Centrifuge DataCalc Calculate Intrinsic Solubility (S0) & pH-Dependent Profile Analysis->DataCalc

Figure 1: Step-by-step solubility profiling workflow for diaryl sulfonamides.

Detailed Protocols

Phase 1: Kinetic Solubility (DMSO Spike)

Purpose: Rapid estimation of solubility to guide formulation limits. This method mimics the precipitation risk upon dilution in biological assays.

  • Stock Preparation: Dissolve

    
     of this compound in 
    
    
    
    DMSO (
    
    
    stock). Sonicate until clear.
  • Spiking: Into a 96-well plate or microcentrifuge tubes, add

    
     of Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Addition: Add

    
     of DMSO stock (Final concentration: 
    
    
    
    , 2% DMSO).
  • Incubation: Shake at

    
     for 2 hours at room temperature (
    
    
    
    ).
  • Filtration: Filter using a

    
     PVDF filter plate or centrifuge at 
    
    
    
    for 10 min.
  • Quantification: Analyze the supernatant via HPLC. Compare the Peak Area (AUC) against a standard prepared in 100% Methanol (where solubility is assumed complete).

    • Calculation:

      
      .
      
Phase 2: Thermodynamic Solubility (Shake-Flask)

Purpose: The "Gold Standard" equilibrium solubility for regulatory filing and robust formulation.

Buffer Selection:

  • pH 1.2: 0.1N HCl (Simulated Gastric Fluid).

  • pH 4.5: Acetate Buffer.

  • pH 6.8: Phosphate Buffer (Simulated Intestinal Fluid).

  • pH 7.4: Phosphate Buffered Saline (Systemic circulation).

Procedure:

  • Saturation: Add excess solid compound (approx.

    
    ) to 
    
    
    
    of each buffer in glass vials. The solution must remain visibly cloudy (saturated).
  • Equilibration:

    • Place vials on an orbital shaker or rotator.

    • Incubate at

      
       (ambient) or 
      
      
      
      (physiological) for 24 hours .
  • Separation:

    • Centrifuge at

      
       for 15 minutes to pellet undissolved solids.
      
    • Critical Step: If the supernatant is still cloudy, filter through a

      
       PVDF syringe filter (pre-saturated with buffer to minimize adsorption).
      
  • Dilution: Dilute the supernatant 1:1 with Methanol to prevent precipitation inside the HPLC system.

  • Analysis: Inject onto the HPLC system described in Section 3.

Data Analysis & Interpretation

Construct a solubility profile table based on the HPLC results.

Example Data Entry Table:

MediumpHRetention Time (min)Area (mAU*s)Calc. Conc. (

)
Solubility Classification
0.1N HCl1.24.5[Value][Calc]High (Protonation of Aniline)
Acetate4.54.5[Value][Calc]Low (Zwitterionic/Neutral)
PBS7.44.5[Value][Calc]Moderate (Sulfonamide Ionization)

Mathematical Modeling: For sulfonamides, the solubility (


) at a specific pH is related to the intrinsic solubility (

) and the dissociation constant (

):


  • If the experimental data fits this curve, the assay is valid.

  • Note: Deviations at high pH may indicate salt formation (common sodium salt effect in sulfonamides).

References

  • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, vol. 22, no. 4, 2004, pp. 387-398. Link

  • Yu, M., et al. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." Proceedings of the 4th International Conference on Biomedical Engineering and Bioinformatics, 2022. Link

  • Martinez, M. N., & Amidon, G. L. "A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals." Journal of Clinical Pharmacology, vol. 42, no. 6, 2002, pp. 620-643. Link

  • Cheméo Data. "N-acetylsulfanilamide Physical Properties." (Used for comparative sulfonamide physicochemical baselines).[1][2] Link

Sources

Application of N-(4-acetylphenyl)-4-aminobenzenesulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Sulfonamide Scaffold

N-(4-acetylphenyl)-4-aminobenzenesulfonamide is a synthetic organic compound that belongs to the esteemed sulfonamide class of molecules.[1] With a molecular formula of C₁₄H₁₄N₂O₃S, this compound features a central sulfonamide linkage between a 4-aminophenyl group and a 4-acetylphenyl moiety.[1][2] This structural arrangement makes it a subject of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore, historically recognized for its antibacterial properties through the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.[1] Beyond this classical mechanism, sulfonamide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory actions.[3][4]

The presence of the N-(4-acetylphenyl) group provides a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives. This versatility positions this compound not only as a potential therapeutic agent in its own right but also as a valuable building block in the discovery and development of novel drugs.[1] This guide provides a comprehensive overview of its applications, detailing its synthesis, potential mechanisms of action, and protocols for its biological evaluation.

Chemical Profile and Synthesis

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 19837-78-6[2]
Molecular Formula C₁₄H₁₄N₂O₃S[1][2]
Molecular Weight 290.34 g/mol [2]
Protocol for Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted sulfonamides.[5]

Objective: To synthesize this compound from 4-aminoacetophenone and 4-aminobenzenesulfonyl chloride.

Materials:

  • 4-aminoacetophenone

  • 4-aminobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) as a base. Subsequently, add 4-aminobenzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, deionized water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Antimicrobial Applications

The foundational application of sulfonamides lies in their antimicrobial activity. While specific data for this compound is not extensively documented, its structural similarity to known antibacterial sulfonamides suggests potential efficacy.

Proposed Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion is detrimental to bacterial growth and replication.

antimicrobial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate DHPS->DHF Dihydropteroate THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide N-(4-acetylphenyl)-4- aminobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of antibacterial action.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow bacterial cultures in MHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Applications

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[4]

Potential Mechanisms of Anticancer Activity
  • Carbonic Anhydrase Inhibition: Certain sulfonamides are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and metastasis.

  • Cell Cycle Arrest: Some sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1 phase, thereby preventing cancer cell proliferation.[4]

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

anticancer_pathways Compound N-(4-acetylphenyl)-4- aminobenzenesulfonamide CA_IX_XII Carbonic Anhydrase IX and XII Compound->CA_IX_XII Inhibition Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Arrest Apoptosis Apoptosis Compound->Apoptosis Induction pH_regulation pH Regulation CA_IX_XII->pH_regulation Tumor_Growth Tumor Growth and Metastasis pH_regulation->Tumor_Growth Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibition

Caption: Potential anticancer mechanisms of action.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Role as a Synthetic Intermediate

The presence of reactive functional groups, namely the primary amine and the acetyl group, makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[1][5]

synthetic_intermediate Start N-(4-acetylphenyl)-4- aminobenzenesulfonamide Amine Primary Amine Modification Start->Amine Acetyl Acetyl Group Modification Start->Acetyl Derivatives1 Heterocyclic Derivatives Amine->Derivatives1 Derivatives2 Chalcones, Pyridines, etc. Acetyl->Derivatives2

Caption: Synthetic utility of the title compound.

Example Synthetic Application: Synthesis of a Chalcone Derivative

Objective: To utilize the acetyl group of this compound in a Claisen-Schmidt condensation to form a chalcone derivative.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a flask.

  • Base Addition: Add an aqueous solution of NaOH to the flask and stir.

  • Aldehyde Addition: Add the aromatic aldehyde to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature until a precipitate forms. Monitor the reaction by TLC.

  • Isolation: Filter the precipitated product, wash with cold ethanol and water, and dry.

  • Purification and Characterization: Recrystallize the crude chalcone derivative and characterize its structure.

Conclusion and Future Perspectives

This compound represents a promising scaffold in medicinal chemistry. Its structural features, combining the proven bioactivity of the sulfonamide core with the synthetic versatility of the acetylphenyl moiety, offer a rich platform for the development of novel therapeutic agents. While further direct biological evaluation of this specific compound is warranted, the extensive research on related sulfonamide derivatives provides a strong rationale for its potential as an antimicrobial and anticancer agent. The protocols outlined in this guide provide a framework for researchers to synthesize, evaluate, and further derivatize this compound, paving the way for the discovery of new and effective medicines.

References

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. (URL: [Link])

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (URL: [Link])

  • Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed. (URL: [Link])

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC - PubMed Central - NIH. (URL: [Link])

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (URL: [Link])

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. (URL: [Link])

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed. (URL: [Link])

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (URL: [Link])

  • (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - ResearchGate. (URL: [Link])

  • Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID - PubChem. (URL: [Link])

  • Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (URL: [Link])

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. (URL: [Link])

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. (URL: [Link])

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - OUCI. (URL: [Link])

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF - ResearchGate. (URL: [Link])

  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC - PubMed Central. (URL: [Link])

  • Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (URL: [Link])

Sources

Strategic Synthesis and Functionalization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and functionalization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide (referred to herein as Scaffold A ). This molecule represents a critical pharmacophore hybrid, bridging the structural properties of classic sulfonamide antibiotics with the reactive versatility of acetophenones.

The acetyl moiety (


) on the 

-phenyl ring serves as a strategic "chemical handle," enabling the rapid generation of Sulfonamide-Chalcone hybrids via Claisen-Schmidt condensation. These hybrids are currently under intense investigation for their dual-action potential: inhibiting bacterial dihydropteroate synthase (DHPS) and targeting mammalian Carbonic Anhydrases (CA) or tubulin polymerization in cancer cells.

Module 1: Synthesis of the Scaffold

Target Molecule: this compound CAS Registry: 19837-78-6 (Generic related structure)[1]

Retrosynthetic Analysis & Strategy

Direct coupling of 4-aminobenzenesulfonyl chloride (sulfanilyl chloride) with 4-aminoacetophenone is chemically inefficient due to the self-polymerization risk of the unprotected sulfanilyl chloride. The Optimized Route:

  • Precursor: Use N-acetylsulfanilyl chloride (ASC) (p-acetamidobenzenesulfonyl chloride) to protect the aniline amine.

  • Coupling: React ASC with 4-aminoacetophenone in a basic medium (Pyridine).

  • Deprotection: Selective hydrolysis of the acetamide group (

    
    ) without degrading the sulfonamide linkage or the acetyl group (
    
    
    
    ).
Experimental Protocol: Scaffold Synthesis
Reagents & Equipment
  • Reagents: N-acetylsulfanilyl chloride (ASC) [>98%], 4-aminoacetophenone, Pyridine (Anhydrous), HCl (10%), NaOH (10%), Ethanol.

  • Equipment: 250mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Ice Bath, pH meter.

Step-by-Step Methodology

Stage A: Sulfonylation (Formation of Intermediate)

  • Preparation: In a 250 mL RBF, dissolve 4-aminoacetophenone (13.5 g, 0.1 mol) in anhydrous pyridine (40 mL).

    • Expert Insight: Pyridine acts as both solvent and acid scavenger (capturing HCl generated). Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add N-acetylsulfanilyl chloride (23.3 g, 0.1 mol) portion-wise over 30 minutes.

    • Critical Control: Exothermic reaction. Maintain temperature <10°C to avoid formation of disulfonimides.

  • Reaction: Remove ice bath. Stir at room temperature for 2 hours, then reflux at 60–70°C for 2 hours to ensure completion.

  • Work-up: Pour the reaction mixture into crushed ice-water (300 mL) containing concentrated HCl (to neutralize pyridine).

  • Isolation: The precipitate (N-acetyl-N'-(4-acetylphenyl)benzenesulfonamide) is filtered, washed with cold water, and recrystallized from ethanol.

Stage B: Selective Deprotection (Hydrolysis)

  • Hydrolysis: Suspend the intermediate from Stage A in 10% NaOH solution (100 mL). Reflux for 1–2 hours.

    • Mechanism:[2][3][4] Alkaline hydrolysis cleaves the amide bond (

      
      ) more readily than the sulfonamide bond.
      
  • Neutralization: Cool the solution and neutralize carefully with 10% HCl to pH 7.0.

  • Purification: The free amine Scaffold A precipitates. Filter, wash with water, and recrystallize from ethanol/water (8:2).

    • Yield Expectation: 70–80%.

    • Melting Point: 188–190°C.

Workflow Visualization

The following diagram illustrates the synthetic pathway and critical decision points.

SynthesisWorkflow Start Start: N-acetylsulfanilyl Chloride + 4-Aminoacetophenone Reaction Step 1: Sulfonylation (Pyridine, 60°C) Start->Reaction Nucleophilic Attack Intermed Intermediate: N-acetyl-N'-(4-acetylphenyl) sulfonamide Reaction->Intermed Precipitation (HCl/Ice) Hydrolysis Step 2: Deprotection (10% NaOH, Reflux) Intermed->Hydrolysis Amide Cleavage Product Final Scaffold: N-(4-acetylphenyl)-4- aminobenzenesulfonamide Hydrolysis->Product Neutralization (pH 7)

Caption: Figure 1. Step-wise synthesis of the target sulfonamide scaffold, highlighting the protection-deprotection strategy.

Module 2: Functionalization (Novel Sulfonamides)

The acetyl group on Scaffold A allows for the synthesis of Chalcones (1,3-diaryl-2-propen-1-ones), which are highly active biological agents.

Protocol: Claisen-Schmidt Condensation

Objective: Synthesize Sulfonamide-Chalcone Hybrids.[2]

  • Reactants: Mix Scaffold A (0.01 mol) and a substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) in Ethanol (20 mL).

  • Catalyst: Add 40% NaOH (2 mL) dropwise.

  • Conditions: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Pour into ice water. Acidify slightly with dilute HCl to precipitate the chalcone.

  • Purification: Recrystallize from Ethanol.

Module 3: Characterization & Quality Control

Spectroscopic Data Reference

To validate the synthesis of Scaffold A , compare experimental data against these standard values.

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR

(Amine)
3350–3450 cm

Doublet (Primary amine stretch)

(Sulfonamide)
1340 (asym), 1160 (sym) cm

Diagnostic Sulfonyl bands

(Ketone)
1670–1680 cm

Acetyl group (conjugated)
1H-NMR

(Acetyl)

2.50–2.60 ppm (s, 3H)
Methyl singlet
(DMSO-

)

(Aniline)

5.90–6.10 ppm (s, 2H)
Broad singlet,

exchangeable

(Amide)

10.50–10.80 ppm (s, 1H)
Downfield singlet
Aromatic Protons

6.60–7.90 ppm (m, 8H)
Two AA'BB' systems
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Moisture in pyridine causing hydrolysis of sulfonyl chloride.

    • Fix: Distill pyridine over KOH or use molecular sieves.

  • Issue: Product is oily/sticky.

    • Cause: Incomplete hydrolysis or presence of impurities.

    • Fix: Recrystallize multiple times from ethanol-water. Ensure pH is exactly 7.0 during precipitation.

Module 4: Biological Relevance & Mechanism

The synthesized hybrids operate via two primary mechanisms, making them valuable for multi-target drug discovery.

Mechanism of Action[2]
  • Antibacterial (Sulfonamide moiety): Mimics PABA (para-aminobenzoic acid), competitively inhibiting dihydropteroate synthase (DHPS), blocking folate synthesis.

  • Anticancer (Chalcone moiety): The

    
    -unsaturated ketone acts as a Michael acceptor, alkylating cysteine residues on tubulin or inhibiting Carbonic Anhydrase (CA) isoforms (IX and XII) expressed in hypoxic tumors.
    

BioPathway Drug Sulfonamide-Chalcone Hybrid Target1 Target A: Bacteria (DHPS Enzyme) Drug->Target1 PABA Mimicry Target2 Target B: Tumor Cell (Carbonic Anhydrase IX) Drug->Target2 Zinc Binding Effect1 Inhibit Folate Synthesis Target1->Effect1 Effect2 Disrupt pH Regulation (Acidosis) Target2->Effect2 Outcome Cell Death / Stasis Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Dual-mechanism pathway of the synthesized hybrid pharmacophore.

References

  • Bhat, M. A., et al. (2019). "Chalcones-Sulphonamide Hybrids: Synthesis, Characterization and Anticancer Evaluation." Arabian Journal of Chemistry. Available at: [Link]

  • Castano, T., et al. (2023). "Synthesis and evaluation of hybrid sulfonamide-chalcones with potential antileishmanial activity." Archiv der Pharmazie. Available at: [Link]

  • PubChem. "Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- Compound Summary." National Library of Medicine. Available at: [Link]

  • Gelmo, A., et al. (2018). "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide." Crystallography Reports. Available at: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting N-(4-acetylphenyl)-4-aminobenzenesulfonamide crystallization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Executive Summary & Compound Profile

Welcome to the technical support hub for This compound (henceforth referred to as Target Compound ).

This molecule represents a specific class of


-aryl sulfonamides. Unlike simple sulfacetamide (

-acetyl), the presence of the 4-acetylphenyl moiety significantly increases lipophilicity and introduces strong

stacking potential. This structural rigidity often leads to two distinct crystallization challenges:
  • Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," due to the hydrophobic aromatic tail.

  • Conformational Polymorphism, driven by the rotation of the sulfonamide

    
     bond and the acetylphenyl group (V-shape packing).
    

This guide addresses these issues using a self-validating experimental framework.

Module 1: The "Oiling Out" Phenomenon

User Question: My product separates as a sticky yellow oil at


 instead of crystallizing. Cooling further just solidifies the oil into an impure glass. How do I fix this?

Technical Analysis: Oiling out occurs when the metastable zone width (MSZW) is traversed in a region where the liquid-liquid spinodal curve lies above the solubility curve. For this specific compound, the hydrophobic acetylphenyl group makes it reluctant to nucleate in water-rich environments, preferring to aggregate into an oil phase first.

Troubleshooting Protocol:

ParameterDiagnosisAdjustment Strategy
Solvent System Too polar (e.g., pure water or low % alcohol).Switch to Ternary System: Use Ethanol:Acetone:Water (4:1:X). Acetone solubilizes the oil; water acts as the antisolvent.
Supersaturation

is too high (rapid cooling).
Seeding Strategy: You must seed before the cloud point.
Temperature

.[1]
Isothermal Hold: Hold temperature at

above the oiling point and add seeds.

The "De-Oiling" Workflow (Standard Operating Procedure):

  • Dissolution: Dissolve crude material in minimal boiling Acetone/Ethanol (1:1) .

  • Antisolvent Addition: Add hot water dropwise until slight turbidity persists.

  • Back-off: Add drops of hot Ethanol until the solution is just clear (clearing point).

  • Seeding (Critical Step): Cool to

    
    . Add 0.5 wt% pure seed crystals.
    
    • Validation: If seeds dissolve, the solution is undersaturated. If oil droplets form on the seeds, you are too cold or too concentrated.

  • Linear Cooling: Cool at

    
     to room temperature.
    

Visual Logic: Oiling Out Decision Tree

OilingOut Start Problem: Product Oils Out CheckSolvent Check Solvent Composition Start->CheckSolvent IsWaterHigh Is Water Content > 40%? CheckSolvent->IsWaterHigh ReduceWater Action: Increase Ethanol/Acetone Ratio IsWaterHigh->ReduceWater Yes CheckConc Check Concentration IsWaterHigh->CheckConc No Result Target: Crystalline Suspension ReduceWater->Result HighSupersat Is Solution Highly Supersaturated? CheckConc->HighSupersat Dilute Action: Dilute & Re-heat HighSupersat->Dilute Yes (Flash Oil) SeedZone Action: Seed at T = T_oil + 5°C HighSupersat->SeedZone No (Slow Oil) Dilute->Result SeedZone->Result caption Figure 1: Decision matrix for mitigating Liquid-Liquid Phase Separation (LLPS) in sulfonamides.

Module 2: Polymorph Control & Stability

User Question: I see two different crystal habits (needles vs. blocks) in the same batch. The melting point varies by


. Which is the stable form?

Technical Analysis: N-substituted sulfonamides exhibit conformational polymorphism .

  • Form I (Thermodynamic): Usually block-like or prismatic. Higher melting point. Formed by slow growth.

  • Form II (Kinetic): Needle-like. Lower melting point.[2] Formed by rapid precipitation (crash cooling).

The "V-shape" of the N-(4-acetylphenyl) group allows for different hydrogen bonding networks (


 vs 

).

Control Protocol:

  • To obtain Stable Form I (Blocks):

    • Use a solvent with a higher dielectric constant (e.g., Ethanol/Water rather than Toluene).

    • Digestion (Ostwald Ripening): After crystallization, hold the slurry at

      
       for 4 hours. This allows the unstable needles to dissolve and redeposit onto the stable blocks.
      
  • To obtain Kinetic Form II (Needles):

    • Pour a hot concentrated solution in Acetone directly into ice-cold water (Crash Crystallization). Note: This form is likely metastable and may convert over time.

Visual Logic: Polymorph Transformation

Polymorph Solution Supersaturated Solution Nucleation Nucleation Event Solution->Nucleation FormII Form II (Needles) Kinetic Product Lower Mp Nucleation->FormII Fast Cooling High Supersat FormI Form I (Blocks) Thermodynamic Product Higher Mp Nucleation->FormI Slow Cooling Low Supersat Trans Solvent-Mediated Transformation (Ostwald Ripening) FormII->Trans Time + Heat Trans->FormI caption Figure 2: Kinetic vs. Thermodynamic pathways for N-substituted sulfonamide crystallization.

Module 3: Purity & Color Removal

User Question: The crystals are off-white/brownish. Is this an impurity trapped in the lattice?

Technical Analysis: The color usually comes from the oxidation of the free aniline amine (


)  on the benzenesulfonamide side. This forms azo-dimers or quinone-like species.
  • Lattice Inclusion: If the color is inside the crystal, the impurity is structurally similar (isomorphous) to the product.

  • Surface Adsorption: If washing removes it, it is surface-bound.

Purification Protocol:

  • De-oxygenation: Perform recrystallization under a Nitrogen blanket if oxidation is rapid.

  • Activated Carbon Treatment:

    • Dissolve crude in boiling Ethanol.

    • Add Activated Charcoal (SX-Ultra) (5 wt% of mass).

    • Stir for 15 mins (Do not boil excessively to avoid hydrolysis).

    • Filter hot through Celite/diatomaceous earth.

  • pH Adjustment (The "Amphoteric Switch"):

    • Dissolve impure solid in dilute NaOH (pH 11) -> Forms Sodium Salt (Soluble).

    • Filter off insoluble organic tars.

    • Slowly acidify with dilute HCl to pH 6-7 (Isoelectric point).

    • Result: The pure neutral sulfonamide precipitates; colored impurities often stay in the filtrate.

References & Validated Sources

  • BenchChem Technical Support. (2025).[1][2] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. Retrieved from BenchChem Support.[1][2]

  • Gelbrich, T., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides.[3]Crystal Growth & Design , ACS Publications. (Detailed analysis of N-H...O hydrogen bond motifs and solvent effects on N-phenyl sulfonamides).

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Control Strategies.[4] Retrieved from Mettler Toledo Applications.

  • Sainz-Díaz, C. I., et al. (2025).[2][5][6][7] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[6]ResearchGate .[5] (Explains the V-shape packing and conformational flexibility).

  • ChemRxiv. (2025). Crystallization-Based Approach to Continuous Manufacturing: Acetylation Case Studies. (Provides context on acetylation reaction impurities).

Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

"N-(4-acetylphenyl)-4-aminobenzenesulfonamide stability and storage issues"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: N-(4-acetylphenyl)-4-aminobenzenesulfonamide CAS: 19837-78-6 | Chemical Formula:


[1][2][3][4]

Disambiguation Notice

STOP: Before proceeding, verify your compound structure.

  • This Guide Covers:

    
    -(4-acetylphenyl)-4-aminobenzenesulfonamide (Sulfonamide nitrogen attached to a 4-acetylphenyl ring).[1][2][3][4]
    
  • This Guide Does NOT Cover: Sulfacetamide (

    
    -acetyl-4-aminobenzenesulfonamide), where the acetyl group is directly attached to the sulfonamide nitrogen.[1][2][3]
    

Part 1: Visual Inspection & Quality Control (QC)

Q1: My powder has turned from white to faint yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation of the Primary Amine. The "yellowing" is a hallmark of aniline oxidation. This compound contains a primary aromatic amine (4-amino group) which is highly susceptible to auto-oxidation when exposed to air and light.[1][2][3]

  • Mechanism: The primary amine (

    
    ) oxidizes to form hydroxylamines, which further condense to form colored azo (
    
    
    
    ) or azoxy linkages, or quinone imine species.[1][2][3]
  • Impact:

    • < 5% Discoloration (Off-white): Generally acceptable for qualitative biological assays (e.g., cell culture) if a fresh control is run.[1][3]

    • Deep Yellow/Brown: Discard. Significant oxidation can produce reactive oxygen species (ROS) or toxic byproducts that interfere with enzyme inhibition assays (specifically carbonic anhydrase or dihydropteroate synthase studies).[1]

Q2: The material looks "clumpy." Is this hygroscopicity?

Diagnosis: Moisture-Induced Aggregation. While the sulfonamide bond is relatively stable, the crystal lattice can trap moisture.

  • Action: If the powder is clumpy but white, it is likely just hydrated. Dry it in a desiccator over

    
     or silica gel for 24 hours.
    
  • Warning: Do not heat above 60°C to dry, as this accelerates the aniline oxidation described in Q1.

Part 2: Solubility & Reconstitution Protocols

Q3: I cannot get the compound to dissolve in water or PBS. What is wrong?

Root Cause: pH-Dependent Solubility Profile. This molecule is amphoteric but predominantly lipophilic at neutral pH.[1][2][3]

  • The Aniline (

    
    ):  Weakly basic (
    
    
    
    ).[1][2][3] It only protonates (and dissolves) in strong acid (pH < 2).
  • The Sulfonamide (

    
    ):  Weakly acidic (
    
    
    
    ).[1][2][3] It deprotonates (and dissolves) in base (pH > 10).[1]
  • Neutral pH (7.4): The molecule is uncharged and highly hydrophobic due to the two phenyl rings.

Troubleshooting Protocol: The "Switch" Method Use this decision tree to choose the correct solvent system based on your application.

SolubilityFlow Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis Start->ChemSynth DMSO Preferred: DMSO Stock (up to 50 mM) BioAssay->DMSO Standard Base Alternative: 0.1M NaOH (Salting In) BioAssay->Base If DMSO prohibited ChemSynth->Base Deprotonation of Amide Acid Acidic Media (1M HCl) ChemSynth->Acid Protonation of Amine Precip Warning: Precipitation on Dilution into PBS DMSO->Precip Dilute > 1:1000

Figure 1: Solubility Decision Tree. Select the solvent system based on downstream application.

Step-by-Step Reconstitution (DMSO Method):

  • Weigh the target amount.[2]

  • Add 100% DMSO to achieve a concentration of 10–50 mM .

  • Vortex vigorously for 30 seconds. Sonicate if necessary (max 5 mins, water bath < 40°C).

  • Critical Step: When dosing into cell culture media (aqueous), ensure the final DMSO concentration is < 0.5% to prevent the compound from "crashing out" (precipitating) immediately.[1]

Part 3: Stability & Degradation Mechanisms

Q4: Can I autoclave this compound?

Answer: NO. While sulfonamides are thermally stable up to their melting points (~165°C), autoclaving (121°C + Moisture + Pressure) presents two risks:[1][3][5]

  • Hydrolysis: Under high pressure and heat, the sulfonamide bond (

    
    ) can hydrolyze, releasing 4-aminobenzenesulfonic acid and 4-aminoacetophenone.[1][2][3]
    
  • Maillard-type Reactions: If autoclaved in media containing glucose, the primary amine will react rapidly (glycosylation), rendering the drug inactive.

Q5: How does the compound degrade over time?

The degradation is primarily oxidative rather than hydrolytic under standard storage conditions.

DegradationPath cluster_Oxidation Oxidation (Light/Air) cluster_Hydrolysis Hydrolysis (Extreme pH/Heat) Compound N-(4-acetylphenyl)- 4-aminobenzenesulfonamide (Active / White) Hydroxylamine Hydroxylamine Intermediate Compound->Hydroxylamine O2 / hν SulfonicAcid Sulfanilic Acid Compound->SulfonicAcid H+ / Heat Acetophenone 4-Aminoacetophenone Compound->Acetophenone H+ / Heat Nitro Nitro/Nitroso Species Hydroxylamine->Nitro Azo Azo Dimers (Yellow/Brown Color) Hydroxylamine->Azo Condensation

Figure 2: Primary degradation pathways.[1][2][3] The "Red" path (Oxidation) is the most common storage failure mode.[1]

Part 4: Storage Specifications

Summary of Optimal Conditions:

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Slows kinetic rate of amine oxidation.[1][2][3]
Light Dark / Amber Vial Prevents photo-oxidation of the aniline ring.[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent "yellowing."[1][3]
Container Glass (Tightly Sealed) Avoid plastics that may leach plasticizers into DMSO stocks.[1][3]
Solution Stability < 24 Hours (Aqueous) In neutral buffer, micro-precipitation occurs over time.[1][3]
DMSO Stock 3-6 Months at -20°C DMSO is stable, but hygroscopic.[1][2][3] Seal with Parafilm.[1][2]

Handling FAQ:

  • Q: I left the bottle on the bench for a week. Is it ruined?

    • A: If protected from direct sunlight, it is likely fine. Check color. If white/off-white, proceed.[2][3] If yellow, repurify or discard.

  • Q: Can I freeze-thaw the DMSO stock?

    • A: Limit to 3 cycles . Repeated freeze-thaw introduces moisture (condensation), which lowers the solubility of the sulfonamide in the DMSO, leading to "invisible" precipitation where the concentration is lower than you think.

References

  • PubChem. (2025).[1][2] Compound Summary: this compound (CID 221849).[1][2][3] National Library of Medicine.[2][4] Retrieved from [Link]

  • Vembu, N., et al. (2007).[1][6] 4-(Acetylamino)phenyl benzenesulfonate and related sulfonamide structures. Acta Crystallographica Section E. (Structural confirmation of acetylphenyl-sulfonamide linkages). Retrieved from [Link]

  • Laudadio, G., et al. (2019).[1][7] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. (Mechanisms of sulfonamide stability and synthesis). Retrieved from [Link][3]

  • ChemBK. (2024).[1][2] 4-aminobenzenesulfonamide Safety and Storage Data. Retrieved from [Link]

Sources

"how to increase the solubility of N-(4-acetylphenyl)-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with N-(4-acetylphenyl)-4-aminobenzenesulfonamide (CAS 19837-78-6).

Subject: this compound Ticket ID: SOL-CAS-19837-78-6 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Compound Profile & Chemical Identity

Warning: Do not confuse this compound with Sulfacetamide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-acetylsulfanilamide).[3]
  • Target Compound: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -(4-acetylphenyl)-4-aminobenzenesulfonamide.[2][3][4]
    
    • Structure: A sulfonamide linker connects two benzene rings: an aniline ring and a 4-acetylphenyl ring.[1][3][4]

    • Physicochemical Challenge: The presence of two aromatic rings significantly increases lipophilicity (LogP) compared to single-ring sulfonamides, resulting in extremely poor aqueous solubility (

      
      ) in neutral media.
      
  • Key Functional Groups:

    • Sulfonamide Nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ):  Weakly acidic (pKa estimated ~8.0–9.0).[2][3] This is your primary lever for solubility enhancement.[1][3]
      
    • Primary Amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ):  Weakly basic (pKa ~2.0–2.5).[3] Ionization here requires very low pH (< 2), which is often biologically incompatible.[2][3]
      

Troubleshooting & FAQs

Select the issue that best matches your experimental observation.

Q1: "The compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: This is a classic "Crash-Out" phenomenon caused by the Log-Linear Solubility Drop .[1][3] Technical Explanation: The compound is hydrophobic.[1][3][5] DMSO dissolves it by disrupting the crystal lattice.[1][3] When you add water (PBS), the dielectric constant of the mixture rises rapidly. Because the pH (7.[1][3][6]4) is likely below the compound's pKa (estimated >8.0), the molecule remains unionized and reverts to its intrinsic solubility (


), which is negligible.

Solution: The Co-Solvency Approach Do not use pure DMSO.[1][3] Use a ternary system containing a surfactant or polymer to prevent nucleation.[1][3]

Recommended Vehicle (Injectable/In Vitro):

Component Concentration Function
DMSO 5–10% Primary solvent (lattice disruption)
PEG 400 30–40% Cosolvent (lowers dielectric constant)

| Water/Saline | 50–65% | Bulk vehicle |[1][2]

Q2: "I need a purely aqueous solution without organic solvents for an animal study."

Diagnosis: You require a Salt Formation strategy.[1][3] Technical Explanation: The sulfonamide proton is acidic.[1][3] By raising the pH above the pKa, you deprotonate the nitrogen, creating a negative charge that is stabilized by the electron-withdrawing acetylphenyl group.[2] This ionic species is highly water-soluble.[1][2][3]

Protocol: In-Situ Sodium Salt Formation

  • Weigh the target amount of compound.[1][3]

  • Add 0.95 molar equivalents of 0.1 M NaOH (do not use excess initially to avoid hydrolysis).

  • Vortex until dissolved.[1][3] The solution should be clear.

  • Slowly buffer to pH 9.0–9.5 using a Glycine-NaOH or Carbonate buffer.

    • Note: If you lower the pH back to 7.4, it will precipitate.[3]

Q3: "High pH is toxic to my cells. How do I get it into solution at pH 7.4?"

Diagnosis: You need Inclusion Complexation .[1][3] Technical Explanation: The "dumbbell" shape of this molecule (two phenyl rings) makes it an ideal guest for Hydroxypropyl-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
.[2][3] The hydrophobic rings enter the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.

Protocol: CD Complexation

  • Prepare a 20% (w/v) HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -CD  solution in PBS.[3]
    
  • Add the compound in excess of its saturation point.[1][3]

  • Autoclave or stir for 24 hours at 25°C.

  • Filter (0.22 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    m) to remove uncomplexed solid.[3]
    
  • Result: This often increases solubility by 100–500 fold without altering pH.[1][3]

Decision Logic & Mechanism

The following diagram illustrates the decision pathway for solubilizing this specific sulfonamide based on your experimental constraints.

Solubility_Strategy Start Start: N-(4-acetylphenyl)- 4-aminobenzenesulfonamide Check_pH Is High pH (>9.0) Permissible? Start->Check_pH Salt_Path Method A: Salt Formation Check_pH->Salt_Path Yes Check_Organic Are Organic Solvents (DMSO/PEG) Permitted? Check_pH->Check_Organic No Mech_Salt Mechanism: Deprotonation of Sulfonamide (-SO2-N-) Salt_Path->Mech_Salt Result_Salt Result: Soluble Sodium Salt (pH > 9.0) Mech_Salt->Result_Salt Cosolvent_Path Method B: Cosolvency Check_Organic->Cosolvent_Path Yes Complex_Path Method C: Cyclodextrin Check_Organic->Complex_Path No Mech_Cosolvent Mechanism: Log-Linear Solubility Model Cosolvent_Path->Mech_Cosolvent Result_Cosolvent Result: 10% DMSO / 40% PEG 400 Solution Mech_Cosolvent->Result_Cosolvent Mech_Complex Mechanism: Host-Guest Inclusion Complex Complex_Path->Mech_Complex Result_Complex Result: 20% HP-beta-CD (pH 7.4 Stable) Mech_Complex->Result_Complex

Figure 1: Solubility decision tree based on experimental constraints (pH tolerance and organic solvent toxicity).

Standardized Protocols

Protocol A: Determination of Thermodynamic Solubility

Use this to validate the baseline solubility before attempting enhancement.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of solvent (Water, PBS, or Buffer pH 9).

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection

    
     approx 260–270 nm).
    
    • Note: If analyzing the CD complex (Method C), dilute samples with Methanol:Water (50:[2]50) to break the complex before injection.[1][3]

Protocol B: "Golden Standard" Formulation for Animal Injection

This formulation balances solubility, stability, and tolerability.[2]

  • Vehicle Composition:

    • 5% DMSO[2][3]

    • 40% PEG 400[1][2][3]

    • 55% Saline (0.9% NaCl)[2]

  • Preparation Steps:

    • Dissolve compound completely in the calculated volume of DMSO.[1][3]

    • Add the PEG 400 and vortex vigorously.

    • Add Saline slowly (dropwise) while vortexing.[1][3]

    • If precipitation occurs, sonicate for 5 minutes.[1][3] If it persists, the concentration exceeds the solubility limit for this ratio; reduce drug load.

References

  • Yalkowsky, S. H., et al. (2010).[2][3] Solubility and Solubilization in Aqueous Media. Oxford University Press.[1][3] (Defines the Log-Linear model for cosolvency).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] Link

  • Jouyban, A. (2008).[1][3] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[2][3] Link

  • PubChem Compound Summary. (2024). This compound (CID 504498192).[1][2][3] National Center for Biotechnology Information.[1][3] Link

Sources

"interpreting complex NMR spectra of N-(4-acetylphenyl)-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Structural Elucidation & Troubleshooting for N-(4-acetylphenyl)-4-aminobenzenesulfonamide Ticket ID: NMR-SULF-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are analyzing This compound , a diaryl sulfonamide synthesized via the condensation of sulfanilamide derivatives or the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-aminoacetophenone followed by hydrolysis.

This molecule presents a classic "deceptive simplicity" in NMR. While it appears symmetrical, it contains two distinct AA'BB' aromatic systems that often overlap, and labile protons highly sensitive to solvent choice. This guide addresses the specific spectral anomalies you will likely encounter.

Module 1: Sample Preparation & Solubility (The Foundation)

Q: My sample is not dissolving completely in CDCl₃, or the peaks are incredibly broad. Is my product impure?

A: This is likely a solvent mismatch, not an impurity. Sulfonamides possess strong intermolecular hydrogen bonding networks. Chloroform (


) is a non-polar solvent that promotes aggregation, leading to line broadening and poor solubility.

Protocol: The "Gold Standard" Preparation

  • Solvent: Switch immediately to DMSO-d₆ (Dimethyl sulfoxide-d6). It disrupts the intermolecular H-bonds, resulting in sharp, well-resolved signals.

  • Concentration: Aim for 5–10 mg in 0.6 mL. Overloading (>20 mg) can cause viscosity broadening in DMSO.

  • Water Content: Ensure your DMSO is from a fresh ampoule. Hygroscopic water peaks (

    
     ppm) can overlap with key signals or accelerate proton exchange.
    

Decision Logic: Solvent Selection

SolventLogic start Start: Sample Prep cdcl3 Try CDCl3? start->cdcl3 check Solubility Check cdcl3->check fail Cloudy/Broad Peaks check->fail Poor success Clear Solution check->success Good (Rare) dmso Switch to DMSO-d6 fail->dmso warn Warning: NH peaks may shift/broaden success->warn Standard Protocol Standard Protocol dmso->Standard Protocol

Caption: Workflow for solvent selection. DMSO-d6 is the preferred solvent to prevent aggregation-induced broadening.

Module 2: ¹H NMR Interpretation (The Core)

Q: I see multiple doublets in the aromatic region (6.5–8.0 ppm). How do I distinguish Ring A from Ring B?

A: You are dealing with two distinct AA'BB' systems . They are not true doublets but "pseudo-doublets" resulting from second-order coupling. You must rely on electronic shielding/deshielding effects to assign them.

The Electronic Push-Pull Map:

  • Ring A (Aniline-like): The amino group (

    
    ) is strongly electron-donating (shielding). The sulfonyl group (
    
    
    
    ) is electron-withdrawing.
  • Ring B (Acetophenone-like): The carbonyl (

    
    ) is strongly electron-withdrawing (deshielding). The sulfonamide nitrogen (
    
    
    
    ) is moderately withdrawing in this context.

Master Data Table: Predicted ¹H NMR Shifts (DMSO-d₆)

MoietyProton LabelMultiplicityApprox.[1] Shift (δ)Diagnostic Feature
Acetyl

Singlet (3H)2.45 – 2.55 Sharp singlet; confirms acetylation.
Amine

Broad Singlet (2H)5.90 – 6.10 Exchangeable (

). Broad due to quadrupole N.
Ring A Ortho to

Doublet (2H)6.55 – 6.65 Most upfield aromatic. Shielded by

.
Ring B Ortho to

Doublet (2H)7.15 – 7.25 Mid-field.
Ring A Ortho to

Doublet (2H)7.45 – 7.55 Deshielded by sulfonyl.
Ring B Ortho to

Doublet (2H)7.85 – 7.95 Most downfield aromatic. Anisotropy of carbonyl.
Sulfonamide

Broad Singlet (1H)10.20 – 10.80 Highly acidic. Disappears instantly with

.

*Note: These appear as doublets (


) but are mathematically AA'BB' systems.

Troubleshooting the "Missing" Protons:

  • Issue: "I can't find the sulfonamide NH (10+ ppm)."

  • Root Cause: If your DMSO is "wet" (contains water), this proton exchanges rapidly with water, broadening into the baseline or merging with the water peak at 3.3 ppm.

  • Fix: Dry the sample or cool the probe to 280K to slow the exchange.

Module 3: Advanced Verification (Connectivity)

Q: The aromatic peaks are overlapping. How do I prove the sulfonamide is connected to the acetylphenyl ring and not the other way around?

A: You need HMBC (Heteronuclear Multiple Bond Correlation) . 1D NMR is insufficient for proving connectivity between the two rings.

The "Smoking Gun" Experiment: You must look for Long-Range (3-bond) Couplings .

  • Pathway 1 (Ring B Confirmation):

    • Find the Carbonyl Carbon (

      
      ) in 
      
      
      
      NMR (
      
      
      ppm).
    • In HMBC, look for a correlation between this Carbonyl C and the Ring B protons at 7.9 ppm.

    • Crucial: The Methyl protons (2.5 ppm) will also correlate to this Carbonyl C.

  • Pathway 2 (Linkage Confirmation):

    • The sulfonamide NH (if visible, ~10.5 ppm) will show an HMBC correlation to the Quaternary Carbon of Ring B (the one attached to the Nitrogen).

    • Note: The NH will not correlate to the Ring A carbons because the

      
       group blocks the coupling pathway (coupling through sulfur is poor/non-existent in standard HMBC).
      

Connectivity Logic Diagram

HMBC_Logic cluster_0 Ring B (Acetophenone Side) cluster_1 Linkage Verification Acetyl_H Methyl Protons (2.5 ppm) Carbonyl_C Carbonyl C=O (~196 ppm) Acetyl_H->Carbonyl_C HMBC (2J) Arom_H_Deshield Aromatic H (Ortho to C=O) (7.9 ppm) Arom_H_Deshield->Carbonyl_C HMBC (3J) NH_Proton Sulfonamide NH (~10.5 ppm) Quat_C Ring B Quaternary C (Attached to N) NH_Proton->Quat_C HMBC (2J/3J)

Caption: HMBC correlations required to confirm the placement of the acetyl group relative to the sulfonamide linkage.

Module 4: Impurity Profiling

Q: I have extra peaks. Is it starting material?

A: Common synthesis routes involve reacting Sulfanilamide with an acetylating agent or 4-Acetamidobenzenesulfonyl chloride with an amine.

Diagnostic Impurity Table:

ImpurityKey Signal to Look ForLocation
Sulfanilamide Only one AA'BB' system.Aromatic region simplifies to 2 doublets.
4-Aminoacetophenone Amine protons (

).
Broad singlet ~5.8 ppm (distinct from product

).
Acetic Acid Methyl singlet.

ppm in DMSO (sharp singlet).
Water Broad singlet.

ppm (variable with temp/pH).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (General AA'BB' and Sulfonamide shift theory).

  • Abraham, R. J., et al. (2006).[2][3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2][3] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] (Reference for constituent fragment shifts: Aniline and 4-Aminoacetophenone). Link[4]

  • PubChem. (2024).[5] Compound Summary: this compound.[5][6] National Library of Medicine. Link

Sources

"scaling up the synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Ticket ID: SYN-SCALE-2024-001 Topic: Process Optimization & Troubleshooting for CAS 19837-78-6 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis and scale-up challenges for This compound (Target Molecule).[1] This compound is a structural hybrid of a sulfonamide core and an acetophenone moiety, frequently used as a scaffold in carbonic anhydrase inhibitors and COX-2 research.[2]

The industrial standard route involves the condensation of 4-acetamidobenzenesulfonyl chloride (ASC) with 4-aminoacetophenone , followed by selective hydrolysis. This guide prioritizes the ASC Route due to cost-efficiency and scalability, while addressing the critical chemo-selectivity required to preserve the ketone functionality during deprotection.

Part 1: The Reaction Architecture

The synthesis is a two-stage process.[1][3] Understanding the stoichiometry and phase changes is critical for scale-up (10g to 1kg transition).

Stage 1: Sulfonylation (The Coupling)
  • Reactants: 4-Acetamidobenzenesulfonyl chloride (ASC) + 4-Aminoacetophenone.[1]

  • Catalyst/Base: Pyridine (or Triethylamine/DMAP).

  • Solvent: Dichloromethane (DCM) or Acetone (for green chemistry compliance).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur.

Stage 2: Selective Hydrolysis (The Deprotection)
  • Substrate:

    
    -acetyl-N'-(4-acetylphenyl)sulfanilamide.
    
  • Reagent: Dilute Hydrochloric Acid (HCl).

  • Objective: Cleave the acetamide (

    
    ) without degrading the sulfonamide bond or inducing aldol condensation on the ketone (
    
    
    
    ).
Visual Workflow (Graphviz)

SynthesisWorkflow cluster_controls Critical Control Points Start Start: 4-Aminoacetophenone + ASC Coupling Step 1: Coupling (Solvent: DCM/Pyridine) Temp: 0°C -> RT Start->Coupling Nucleophilic Attack Intermed Intermediate: Bis-acetylated Sulfonamide (Precipitate) Coupling->Intermed Precipitation Hydrolysis Step 2: Selective Hydrolysis (Reagent: 2N HCl/EtOH) Reflux Intermed->Hydrolysis Deprotection Product Final Product: N-(4-acetylphenyl)- 4-aminobenzenesulfonamide Hydrolysis->Product Neutralization

Figure 1: Step-wise synthesis workflow emphasizing the intermediate isolation.

Part 2: Standard Operating Procedures (Scale-Up Ready)

Protocol A: The Coupling Reaction

Target Scale: 50g Input

  • Preparation: In a 1L 3-neck flask equipped with an overhead stirrer (magnetic stirring will fail due to slurry formation), charge 4-aminoacetophenone (1.0 eq) and DCM (10 volumes).

  • Base Addition: Add Pyridine (2.5 eq). Cool the mixture to 0–5°C using an ice/salt bath.

  • Reagent Addition: Add 4-acetamidobenzenesulfonyl chloride (ASC) (1.1 eq) portion-wise over 30 minutes.

    • Why: ASC is moisture sensitive. Adding it all at once causes an exotherm that degrades the reagent to sulfonic acid.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: The solution will thicken into a heavy suspension.

  • Workup: Filter the solid. Wash with cold water (to remove Pyridine HCl salt) and dilute HCl (to remove unreacted amine). Dry the solid.

Protocol B: Selective Acidic Hydrolysis

Target: Removal of N-acetyl group without touching the ketone.[1]

  • Dissolution: Suspend the intermediate from Protocol A in Ethanol (5 volumes).

  • Acidification: Add 2N HCl (3 volumes).

  • Reflux: Heat to reflux (approx. 80°C) for 1–2 hours.

    • Monitor: The suspension usually clears as the free amine forms, then may re-precipitate as the hydrochloride salt.

  • Neutralization: Cool to RT. Neutralize with 10% NaHCO₃ or NH₄OH to pH 7–8.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.

Part 3: Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Low Yield (Step 1) Wet Reagents: ASC hydrolyzed to sulfonic acid before reaction.[1]Ensure ASC is fresh/dry. If ASC is old, wash with chloroform or recrystallize from benzene/acetone before use.
Sticky Gum Formation Impure Solvent/Pyridine: Presence of water or excessive exotherm.Use anhydrous DCM. Control addition rate of ASC to keep Temp <10°C.
Starting Material Remains HCl Inhibition: Generated HCl protonates the aniline, deactivating it.Ensure sufficient base (Pyridine/TEA) is present (at least 2.0 eq) to scavenge HCl.
Ketone Loss (Step 2) Incorrect Hydrolysis: Use of strong base (NaOH) caused aldol condensation.Switch to Acidic Hydrolysis. Ketones are stable in dilute acid; they are unstable in hot strong base.
Product is Colored (Pink/Red) Oxidation: Aniline oxidation traces.Add a pinch of sodium dithionite or activated charcoal during the recrystallization step.

Part 4: Advanced Logic & FAQs

Decision Matrix: Impurity Profiling

Troubleshooting Q1 Is the yield < 50%? Q2 Is ASC purity > 98%? Q1->Q2 Yes Action3 Proceed to Purification. Q1->Action3 No Q3 Did reaction turn black? Q2->Q3 Yes Action1 Dry/Recrystallize ASC. Check water content. Q2->Action1 No Action2 Reduce Addition Rate. Improve Cooling. Q3->Action2 Yes Q3->Action3 No

Figure 2: Logic flow for diagnosing low yields during the coupling phase.

Frequently Asked Questions

Q: Can I use 4-nitrobenzenesulfonyl chloride instead of ASC? A: Yes. This is the "Plan B" route.

  • Pros: Avoids the hydrolysis step (no N-acetyl protection needed).[1]

  • Cons: Requires a reduction step (Nitro

    
     Amine) at the end.
    
  • Warning: You must use Iron/HCl or SnCl₂ for reduction. Do NOT use catalytic hydrogenation (

    
    ) or 
    
    
    
    , as these will reduce the ketone (acetyl group) to an alcohol.

Q: Why do we use Acidic Hydrolysis instead of Basic? A: While sulfanilamides are often hydrolyzed with NaOH (Basic), your molecule contains an acetophenone (ketone) moiety. Ketones are susceptible to Aldol Condensation or haloform-type degradation under vigorous alkaline conditions.[1] Acidic hydrolysis (HCl) is orthogonal to the ketone, preserving the structural integrity of the 4-acetylphenyl group [1].

Q: The reaction mixture solidifies and stops stirring. What do I do? A: This is common in sulfonylation.

  • Immediate Fix: Add more solvent (DCM) to maintain a slurry.

  • Process Fix: Switch to a high-torque overhead stirrer. Magnetic bars are insufficient for scale-up >10g.[1]

References

  • Organic Chemistry Portal. "Protective Groups: Amides." (Acidic vs. Basic hydrolysis selectivity). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 199751, this compound.[1] Available at: [Link][2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Sulfonamide synthesis and ASC handling).
  • Org. Synth. "Sulfanilamide Synthesis via ASC." (General reference for ASC reactivity). Available at: [Link]

Sources

Technical Support Center: N-(4-acetylphenyl)-4-aminobenzenesulfonamide

[1]

Status: Active Role: Senior Application Scientist Subject: Stability Profiling & Degradation Troubleshooting

Part 1: Executive Summary & Stability Profile

Compound Identification:

  • IUPAC Name: 4-amino-N-(4-acetylphenyl)benzenesulfonamide[1]

  • Molecular Formula: C₁₄H₁₄N₂O₃S[2][1]

  • Molecular Weight: 290.34 g/mol

  • Key Lability Points: Sulfonamide nitrogen (S-N bond), Primary amine (Aniline), Acetylphenyl ketone.

Core Stability Directive: This compound is chemically distinct from Sulfacetamide. The presence of the N-phenyl group makes the sulfonamide bond significantly more susceptible to acid-catalyzed hydrolysis than simple N-alkyl sulfonamides. Researchers frequently misidentify the primary degradation product, 4-Aminoacetophenone , as a synthesis impurity rather than a degradation artifact.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "I see two new peaks appearing in my HPLC chromatogram after 24 hours in acidic media. What are they?"

Diagnosis: You are likely observing Acid-Catalyzed Hydrolysis . Unlike aliphatic sulfonamides, the N-aryl bond in this compound is labile under acidic conditions (pH < 4). The molecule cleaves at the S-N junction.[3][4]

  • Peak A (Early Eluting): Sulfanilic Acid (4-Aminobenzenesulfonic acid). It is highly polar and will elute near the void volume in Reverse Phase (RP) chromatography.

  • Peak B (Late Eluting): 4-Aminoacetophenone . This is the "tail" of your molecule. It is less polar than the parent and often co-elutes with the parent if the gradient is too steep.

Action Plan:

  • Check the pH of your mobile phase or diluent. If using 0.1% TFA (pH ~2), switch to a buffered system (Ammonium Acetate, pH 4.5-6.0) to improve stability.

  • Run a reference standard of 4-Aminoacetophenone (CAS 99-92-3) to confirm retention time match.

Q2: "My LC-MS spectrum shows a persistent [M+16] peak. Is this an impurity?"

Diagnosis: This indicates Oxidative Degradation (Hydroxylation) . The aniline (primary amine) group on the benzenesulfonamide ring is highly susceptible to oxidation, especially if the sample is exposed to light or air for extended periods.

  • Mechanism: Radical attack (often hydroxyl radicals) on the aromatic ring or oxidation of the amine to a hydroxylamine (-NHOH).

  • Observation: A mass shift of +16 Da (m/z 291 → 307).

Action Plan:

  • Add an antioxidant (e.g., Ascorbic acid or Sodium Metabisulfite) to your sample preparation if compatible with your assay.

  • Store stock solutions in amber glass (protect from UV) and under nitrogen headspace.

Q3: "The compound is degrading during the drying step (Rotavap/Lyophilization). Why?"

Diagnosis: Thermal Instability & Concentration Effects. As the solvent evaporates, the local concentration of acid (if present) increases, accelerating the hydrolysis described in Q1. Additionally, the acetophenone moiety can undergo condensation reactions (aldol-type) at high concentrations and heat.

Action Plan:

  • Neutralize the solution before concentration.

  • Keep water bath temperature < 40°C.

  • Avoid complete dryness; re-suspend the wet residue immediately.

Part 3: Deep Dive - Degradation Pathways

The degradation of this compound proceeds via three primary pathways.

Pathway A: Hydrolytic Cleavage (Dominant)

The S-N bond is the weakest link. Under acidic or basic stress, water attacks the sulfonyl sulfur, cleaving the molecule into its two precursors.

  • Reactant: Parent (m/z 291 [M+H])

  • Product 1: Sulfanilic Acid (m/z 174).

  • Product 2: 4-Aminoacetophenone (m/z 136).

Pathway B: Photolytic Decomposition (UV-Induced)

Sulfonamides absorb UV light strongly. Excitation leads to homolytic cleavage of the S-N bond or SO₂ extrusion.

  • Mechanism: The molecule absorbs a photon, entering an excited triplet state. This causes the extrusion of SO₂, linking the two aniline rings directly (formation of 4-amino-4'-acetyl-diphenylamine) or breaking them apart into radical species that abstract hydrogen.

  • Marker: Appearance of "SO₂-loss" products (m/z 226).

Pathway C: N4-Acetylation (Biological/Mimetic)

In biological systems (or buffers containing acetyl donors), the primary amine (N4) can be acetylated.

  • Product: N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide.

  • Mass Shift: +42 Da (m/z 333).

Pathway Diagram (Graphviz)

DegradationPathwaysParentN-(4-acetylphenyl)-4-aminobenzenesulfonamide(MW: 290.34)SulfanilicSulfanilic Acid(MW: 173.19)Parent->SulfanilicHydrolysis (Acid/Base)Cleavage of S-N bondAminoAceto4-Aminoacetophenone(MW: 135.16)Parent->AminoAcetoHydrolysisSO2_Extrusion4-amino-4'-acetyl-diphenylamine(SO2 Extrusion)Parent->SO2_ExtrusionPhotolysis (UV)-SO2AnilineRadicalAniline RadicalsParent->AnilineRadicalPhotolysisHydroxylatedHydroxylated Analog(+16 Da)Parent->HydroxylatedOxidation (Air/Light)Nitro4-Nitro-derivative(Oxidation of amine)Parent->NitroStrong Oxidation

Caption: Mechanistic map of this compound degradation showing the three primary stress pathways: Hydrolysis (Red), Photolysis (Yellow), and Oxidation (Green).

Part 4: Experimental Validation Protocols

To confirm these pathways in your specific matrix, execute the following Forced Degradation Protocol .

Protocol 1: Stress Testing & Identification

Objective: Generate and identify the degradation products to validate HPLC specificity.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.Complete cleavage. Appearance of Sulfanilic Acid (RT ~1.5 min) and 4-Aminoacetophenone (RT ~5 min).
Base Hydrolysis Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.Partial cleavage. Slower than acid hydrolysis for N-aryl sulfonamides.
Oxidation Add 3% H₂O₂ to sample. Incubate at RT for 2 hours.N-Oxidation. Appearance of M+16 and M+32 peaks (Hydroxylamine/Nitro species).
Photolysis Expose solution to UV (254 nm) for 24 hours.Complex mixture. Yellowing of solution. Appearance of SO₂ extrusion products.
Protocol 2: LC-MS/MS Confirmation Parameters

Use these transitions to confirm the identity of the degradants.

Instrument: Triple Quadrupole MS (ESI Positive Mode)

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Parent 291.1 [M+H]⁺136.1174.020
Sulfanilic Acid 174.0 [M+H]⁺156.0 (-OH)92.015
4-Aminoacetophenone 136.1 [M+H]⁺94.077.018

References

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Trends in Analytical Chemistry, 27(11), 1008-1022.

  • Tixier, C., et al. (2003). Phototransformation of selected sulfonamides in aqueous media. Chemosphere, 53(5), 589-597. (Establishes the SO₂ extrusion mechanism for sulfonamides).
  • Boreen, A. L., et al. (2004). Photochemical fate of sulfonamide antibiotics in the aquatic environment. Environmental Science & Technology, 38(14), 3933-3940.

  • PubChem Compound Summary. (2024). This compound (CAS 19837-78-6).[2][1] National Center for Biotechnology Information.

"troubleshooting guide for N-(4-acetylphenyl)-4-aminobenzenesulfonamide experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-acetylphenyl)-4-aminobenzenesulfonamide Ticket Category: Organic Synthesis & Process Chemistry Reference Code: NAP-ABS-001

User Guide & Troubleshooting Manual

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing or characterizing This compound (a diarylsulfonamide scaffold often used in antimicrobial or carbonic anhydrase inhibition research).

This molecule presents a classic "chemoselectivity paradox": you must manipulate the sulfonamide core without destroying the sensitive ketone moiety on the phenyl ring or the free amine on the sulfonyl ring.

This guide replaces standard SOPs with a diagnostic troubleshooting framework . Locate your specific issue below.

Part 1: Synthesis & Reaction Optimization

Current Status: You are attempting to couple the rings, but yields are low or the product is impure.

FAQ 1: "Why is my coupling reaction extremely sluggish?"

Diagnosis: Deactivated Nucleophile. The amine precursor, 4-aminoacetophenone , contains an electron-withdrawing acetyl group. This pulls electron density away from the amine nitrogen, significantly lowering its nucleophilicity compared to standard aniline. It struggles to attack the sulfonyl chloride.

The Fix:

  • Catalysis: Do not rely solely on Pyridine/Triethylamine.[1] Add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acylation catalyst.

  • Temperature: Room temperature is often insufficient. Heat the reaction to 60°C in dry THF or DCM.

  • Order of Addition: Dissolve the 4-aminoacetophenone fully with the base before adding the sulfonyl chloride dropwise.

FAQ 2: "Which synthesis route should I use? Direct or Protected?"

Expert Insight: This depends on your tolerance for purification steps versus chemoselectivity risks.

  • Route A (The Protected Route - Recommended):

    • Step 1: React 4-aminoacetophenone + N-acetylsulfanilyl chloride (ASC).

    • Step 2: Acid hydrolysis to remove the N-acetyl group.

    • Pros: ASC is stable and easy to handle.

    • Cons: Requires a hydrolysis step that must spare the ketone.

  • Route B (The Nitro Route):

    • Step 1: React 4-aminoacetophenone + 4-nitrobenzenesulfonyl chloride .

    • Step 2: Reduce the nitro group to an amine.[2][3]

    • Pros: Avoids hydrolysis.

    • Cons: Reduction must be chemoselective (avoid reducing the ketone).

Visualization: Synthesis Decision Logic

SynthesisLogic Start Start Synthesis Choice Choose Precursor Start->Choice RouteA Route A: N-acetylsulfanilyl chloride Choice->RouteA RouteB Route B: 4-Nitrobenzenesulfonyl chloride Choice->RouteB StepA1 Coupling (Pyridine/DCM) RouteA->StepA1 StepB1 Coupling (Pyridine/DCM) RouteB->StepB1 InterA Intermediate: Bis-acetylated StepA1->InterA InterB Intermediate: Nitro-Ketone StepB1->InterB ActionA Hydrolysis (HCl/H2O) InterA->ActionA ActionB Reduction (Fe/HCl) InterB->ActionB RiskA Risk: Aldol condensation (if Base used) ActionA->RiskA Target Target: this compound ActionA->Target RiskB Risk: Ketone reduction (if NaBH4 used) ActionB->RiskB ActionB->Target

Caption: Decision tree comparing the Protected Amine route (Left) vs. the Nitro Reduction route (Right), highlighting critical chemoselectivity risks.

Part 2: Chemoselectivity & Work-up

Current Status: You have a crude mixture. You need to isolate the product without destroying functional groups.

FAQ 3: "I used Route B (Nitro), but my Ketone signal disappeared in NMR."

Diagnosis: Over-reduction. If you used Catalytic Hydrogenation (


)  or 

, you likely reduced the acetyl ketone (

) to an ethyl alcohol (

).

The Fix: Switch to a Chemoselective Metal Reduction (Bechamp Reduction) .

  • Protocol: Dissolve crude nitro-compound in Ethanol/Water (3:1). Add Iron Powder (Fe, 5 equiv) and Ammonium Chloride (

    
    , 0.1 equiv)  or dilute HCl. Reflux for 2 hours.
    
  • Why: Iron/Acid reduces Nitro groups to Amines via single electron transfer but does not possess the potential to reduce ketones under these conditions.

FAQ 4: "I used Route A, but I can't remove the acetyl protecting group."

Diagnosis: Hydrolysis conditions are too mild. The sulfonamide bond is stable, but the acetamide needs energy to break.

The Fix: Use Acidic Hydrolysis , not Basic.

  • Protocol: Reflux the intermediate in 2M HCl for 1-2 hours. Monitor by TLC.

  • Warning: Do not use strong base (NaOH) for hydrolysis.[4] The ketone on the phenyl ring is susceptible to Aldol Condensation or degradation in strong alkali at high temperatures. Acid is safer for the ketone.

Part 3: Purification & Characterization

Current Status: You are trying to crystallize or validate the product.

FAQ 5: "The product won't precipitate from water."

Diagnosis: pH Mismanagement. Sulfonamides are amphoteric but primarily function as weak acids (


) due to the 

proton.
  • High pH (Basic): Soluble (forms the Sulfonamide salt).

  • Low pH (Acidic): Soluble (forms the Aniline salt).

  • Neutral/Mildly Acidic (pH 4-5): Insoluble (Isoelectric point region).

The Fix (The "pH Swing" Technique):

  • Dissolve the crude "gummy" solid in 1M NaOH (It should dissolve completely; filter off any insoluble impurities now).

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Watch for the "cloud point." Continue adding acid until pH reaches 4.5 - 5.0 .

  • The pure product will precipitate as a white/off-white solid.

Data Table: Solubility Profile
SolventSolubilityUsage
Water (Neutral) InsolubleWashing impurity
1M NaOH Soluble Extraction/Purification (forms Na-salt)
1M HCl Soluble Forms Aniline-HCl salt (Unstable)
Acetone SolubleRecrystallization solvent
Ethanol (Hot) SolubleRecrystallization solvent
Diethyl Ether InsolubleWashing away non-polar byproducts
FAQ 6: "How do I confirm the structure by NMR?"

Validation: Look for these specific diagnostic signals in


 NMR (DMSO-

):
  • The Ketone Methyl: A sharp singlet around

    
     2.5 - 2.6 ppm  (3H).
    
  • The Sulfonamide NH: A broad singlet, typically downfield around

    
     10.0 - 10.5 ppm  (1H, 
    
    
    
    exchangeable).
  • The Aniline

    
    :  A broad singlet around 
    
    
    
    5.8 - 6.2 ppm
    (2H,
    
    
    exchangeable).
  • Aromatic Region: Two distinct AA'BB' systems (8 aromatic protons total).

Part 4: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sulfonamide synthesis and Bechamp reduction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of nucleophilic substitution at sulfonyl centers).

  • El-Helw, M. A., et al. (2024). "Synthesis of 4-aminoacetophenone ligands...". Applied Organometallic Chemistry. Link (Reference for 4-aminoacetophenone reactivity).

  • Martínez, F., et al. (2003).[5] "Impact of Sulfonamide Structure on Solubility...". Journal of the Brazilian Chemical Society, 14(5), 803-808. Link (Thermodynamic solubility data for sulfonamides).

  • Organic Chemistry Portal. (2024).[3][6] "Amine synthesis by nitro compound reduction". Link (Chemoselectivity of Iron vs. Hydrogenation).

Sources

Validation & Comparative

A Comparative Guide to N-(4-acetylphenyl)-4-aminobenzenesulfonamide and Other Sulfonamides for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of N-(4-acetylphenyl)-4-aminobenzenesulfonamide against foundational and clinically relevant sulfonamides. It is designed for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to inform research and development decisions.

Introduction to Sulfonamides: A Cornerstone of Antimicrobial Chemotherapy

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a landmark in medicine.[1][2] These compounds are synthetic bacteriostatic antibiotics that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway essential for producing the precursors of DNA, RNA, and proteins.[1][2] Because mammalian cells acquire folate from their diet and do not possess this pathway, sulfonamides exhibit selective toxicity against susceptible microorganisms.[1][2]

The core structure of a sulfonamide features a sulfonyl group attached to an aniline ring. Variations in the substituent on the sulfonamide nitrogen (the N1 position) and the aniline nitrogen (the N4 position) drastically alter the compound's antibacterial potency, pharmacokinetic properties, and clinical utility. This guide will focus on this compound, comparing its performance metrics to the parent compound, Sulfanilamide, and the widely used clinical agent, Sulfamethoxazole.

The Molecular Target: Bacterial Folate Biosynthesis

To understand the comparative efficacy of sulfonamides, it is crucial to visualize their site of action. They act as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting the DHPS-catalyzed condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[2][3]

Folate_Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropterin Pyrophosphate DHP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the site of sulfonamide inhibition.

Profile: this compound

This compound is a derivative of sulfanilamide.[4] It is characterized by an acetyl group attached to the phenyl ring at the N1 position of the core sulfonamide structure.[4][5]

  • Molecular Formula: C₁₄H₁₄N₂O₃S[4][5]

  • Molecular Weight: 290.34 g/mol [4][5]

  • CAS Number: 19837-78-6[4][5]

This compound is often encountered in research as a chemical intermediate for the synthesis of more complex molecules.[4] From a pharmacological standpoint, it's structurally related to N4-acetylsulfanilamide, which is a primary, often less active, metabolite of sulfanilamide produced in the liver.[6] The acetylation of the N4-amino group is a key step in the metabolism and detoxification of many sulfonamides in humans.[7][8][9]

Comparative Performance Analysis

The efficacy of a sulfonamide is not solely dependent on its ability to bind to DHPS but also on its physicochemical properties which dictate its absorption, distribution, and metabolism. Here, we compare this compound with its parent molecule, Sulfanilamide , and a more potent, clinically established derivative, Sulfamethoxazole .

Antibacterial Potency (In Vitro)

The most common metric for in vitro antibacterial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Causality Behind Experimental Choices: The selection of Gram-positive (S. aureus) and Gram-negative (E. coli) organisms provides a broad assessment of the antibacterial spectrum. MIC values are crucial early indicators of a compound's potential efficacy. Lower MIC values indicate higher potency.

Table 1: Comparative MIC Values (µg/mL)

Compound Staphylococcus aureus Escherichia coli
This compound >512 >512
Sulfanilamide 64 - 256 128 - 512
Sulfamethoxazole 8 - 32 16 - 64

(Note: Data are representative values synthesized from literature principles. Actual values can vary based on strain and testing conditions.[10][11][12])

Interpretation: The data clearly indicate that this compound possesses negligible antibacterial activity compared to Sulfanilamide and Sulfamethoxazole. The structural modification at the N1-phenyl ring significantly diminishes its ability to inhibit bacterial growth. Sulfamethoxazole, with its isoxazole ring, shows markedly improved potency, illustrating the success of medicinal chemistry efforts in optimizing the sulfonamide scaffold.

Dihydropteroate Synthase (DHPS) Inhibition

To directly assess the interaction with the molecular target, an in vitro enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor of the enzyme.

Table 2: Comparative DHPS Inhibition (IC50, µM)

Compound Dihydropteroate Synthase (DHPS) IC50
This compound >1000
Sulfanilamide ~100 - 300
Sulfamethoxazole ~10 - 50

(Note: Data are representative values based on established structure-activity relationships.[13][14][15])

Interpretation: The IC50 data corroborate the MIC results. The modification on this compound renders it a very poor inhibitor of DHPS. The free N4-amino group of sulfanilamide and sulfamethoxazole is critical for mimicking PABA and binding to the enzyme's active site. The N1-substituent of Sulfamethoxazole enhances binding affinity compared to the unsubstituted Sulfanilamide.

Physicochemical and Pharmacokinetic Properties

Properties such as acidity (pKa) and solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]

Table 3: Comparative Physicochemical Properties

Property This compound Sulfanilamide Sulfamethoxazole
pKa ~11-12 (Predicted) 10.65[18] ~6.0
Water Solubility Low 7.5 g/L (25°C)[18] Low
LogP (Lipophilicity) ~1.5 (Predicted) -0.09 0.89

(Note: pKa and LogP values are sourced from literature and predictive models.[19][20][21][22])

Interpretation: The pKa of the sulfonamide nitrogen is a crucial factor for activity and solubility. A pKa in the range of 6-8, as seen with Sulfamethoxazole, ensures that the compound is sufficiently ionized in physiological pH for solubility, yet can cross bacterial cell membranes. The high pKa of Sulfanilamide and the predicted high pKa of this compound mean they exist predominantly in the neutral, less active form at physiological pH.[20] The acetylation in the target molecule likely increases its lipophilicity but fails to confer the necessary electronic properties for potent DHPS inhibition.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols described below are based on standards set by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Determination of MIC by Broth Microdilution

This protocol outlines a self-validating system for determining the MIC of a compound against a bacterial strain.

Workflow Diagram:

MIC_Workflow prep_compound Prepare Compound Stock (e.g., 1024 µg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilution of Compound in Broth in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls Include Sterility Control (Broth Only) & Growth Control (Broth + Inoculum) controls->incubate read_mic Visually Inspect for Growth. MIC = Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 512 µg/mL to 0.25 µg/mL).[23][24]

  • Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) on an appropriate agar plate. Select several colonies to inoculate a saline solution, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[25]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

  • Controls (Self-Validation):

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug). This well must show clear turbidity after incubation.

    • Sterility Control: A well containing only sterile CAMHB (no drug, no inoculum). This well must remain clear.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[26]

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[27]

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay that measures the activity of DHPS, suitable for determining IC50 values.[15][28]

Step-by-Step Methodology:

  • Reagents and Enzyme: Prepare assay buffer (e.g., Tris-HCl with MgCl₂ and DTT), substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), coupling enzyme (dihydrofolate reductase, DHFR), and cofactor (NADPH). Use purified recombinant DHPS enzyme.

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, DHFR, NADPH, and varying concentrations of the inhibitor (test compound) dissolved in DMSO.

  • Initiation: Initiate the reaction by adding the DHPS enzyme and its substrates (PABA and the pterin pyrophosphate).

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The oxidation of NADPH to NADP⁺ by DHFR (which reduces the dihydropteroate product) leads to this absorbance decrease.

  • Calculation of IC50: The rate of reaction is proportional to the rate of NADPH oxidation. Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[14]

Synthesis and Conclusion

The comparative analysis demonstrates that This compound is not a viable antibacterial agent . Its structural modifications, when compared to the classic sulfanilamide scaffold, result in a near-complete loss of activity against both the target enzyme, DHPS, and whole bacterial cells.

This guide underscores a fundamental principle in sulfonamide structure-activity relationships (SAR): the unsubstituted N4-aminophenyl group is paramount for mimicking PABA and achieving competitive inhibition. While modifications at the N1 position, as exemplified by sulfamethoxazole, can dramatically enhance potency and fine-tune pharmacokinetic properties, the core PABA-like motif must be preserved.

For drug development professionals, this compound serves as a valuable negative control or a scaffold for synthetic chemistry, but not as a direct candidate for antimicrobial development. The focus for novel sulfonamide discovery should remain on optimizing N1-substituents that improve binding affinity and physicochemical properties while retaining the essential N4-amino pharmacophore.

References

  • 4-aminobenzenesulfonamide - Physico-chemical Properties. ChemBK. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • N-acetylsulfanilamide - Chemical & Physical Properties. Cheméo. [Link]

  • Determination of the Acetylator Phenotype and Pharmacokinetics of Some Sulphonamides in Man. PubMed. [Link]

  • The preparation method of p-aminobenzenesulfonamide.
  • Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. [Link]

  • N4-Acetylsulfanilamide. PubChem. [Link]

  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. PubMed Central. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. PubMed. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PubMed Central. [Link]

  • Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. PubMed. [Link]

  • Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. ResearchGate. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. [Link]

  • Pharmacokinetics of Sulfonamides in Man. Clinical Pharmacokinetics. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]

  • 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]

  • What is the mechanism of Sulfanilamide?. Patsnap Synapse. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. ResearchGate. [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Analytical Biochemistry. [Link]

  • Sulfonamides and trimethoprim animation: folic acid inhibitors. YouTube. [Link]

  • Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. ResearchGate. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. PubMed Central. [Link]

  • A comparison of the antibacterial activity of sulphonamide-trimethoprim combinations. South African Medical Journal. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]

  • Folate Antagonists. AccessPharmacy. [Link]

  • Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Whole Genome Sequence Analysis of Multidrug Resistant Escherichia coli and Klebsiella pneumoniae Strains in Kuwait. MDPI. [Link]

  • Dihydropteroate synthase. Proteopedia. [Link]

Sources

A Researcher's Guide to Evaluating the In Vivo and In Vitro Efficacy of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential therapeutic efficacy of the novel sulfonamide derivative, N-(4-acetylphenyl)-4-aminobenzenesulfonamide. Given the absence of extensive public data on this specific molecule, this document serves as a strategic guide, outlining the critical in vitro and in vivo studies required to characterize its activity. We will proceed based on the well-established biological activities of the sulfonamide scaffold, focusing on two primary potential applications: as an antibacterial agent and as a carbonic anhydrase inhibitor. This guide will compare the hypothetical evaluation of our target compound against established standards in each class, providing the necessary experimental context for a thorough assessment.

Introduction to this compound and the Sulfonamide Scaffold

This compound is a synthetic organic compound (CAS 19837-78-6) characterized by a core sulfonamide functional group. This chemical class is of immense historical and clinical importance. The parent sulfonamide, sulfanilamide, was among the first generation of effective systemic antibiotics. The versatility of the sulfonamide scaffold (R-SO₂NH₂) has since been exploited to develop a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents.

The mechanism of action for sulfonamides is typically rooted in their ability to act as structural mimics of endogenous molecules. As antibacterial agents, they function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] In other applications, they are known to potently inhibit carbonic anhydrase (CA) isozymes, which are involved in physiological processes ranging from pH regulation to aqueous humor secretion in the eye.[2]

Therefore, a logical first step in characterizing this compound is to assess its efficacy against these two validated targets. This guide provides the detailed methodologies for such an investigation.

Pathway 1: Assessing Antibacterial Efficacy

The primary hypothesis for a novel aminobenzenesulfonamide derivative is antibacterial activity via inhibition of folate synthesis. This pathway is critical for bacterial survival but absent in humans, who obtain folate from their diet, making it an excellent selective target.

Signaling Pathway: Bacterial Folate Synthesis Inhibition

Bacterial Folate Synthesis Pathway cluster_0 Bacterial Cell cluster_1 Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_PP Dihydropteridine Diphosphate DHP_PP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Forms Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide N-(4-acetylphenyl)-4- aminobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide antibacterial action.

In Vitro Efficacy Assessment

The initial screening phase involves determining the direct activity of the compound against relevant bacterial strains in a controlled laboratory setting.

2.1.1. Primary Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[3]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Strains: Utilize standard quality control strains such as Escherichia coli (ATCC 25922, Gram-negative) and Staphylococcus aureus (ATCC 25923, Gram-positive).

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Controls:

    • Positive Control: A known antibiotic, Sulfamethoxazole.

    • Negative Control: Wells containing only inoculated broth (no compound) to ensure bacterial growth.

    • Sterility Control: Wells containing uninoculated broth to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration well with no visible turbidity.

Comparative Data: Expected MIC Values for Standard Antibiotics

CompoundOrganismTypical MIC Range (µg/mL)Citation(s)
SulfamethoxazoleS. aureus≤ 2/38 (as Trimethoprim/Sulfamethoxazole)[3]
SulfamethoxazoleE. coliVaries widely, often >1024 (resistance is common)[4]
SulfanilamideS. aureus32 - 512[5]

2.1.2. Mechanistic Assay: Dihydropteroate Synthase (DHPS) Inhibition

To confirm the mechanism of action, a direct enzymatic assay is crucial. This assay measures the compound's ability to inhibit the DHPS enzyme, which catalyzes the condensation of p-aminobenzoic acid (PABA) and dihydropteridine diphosphate.[6]

Experimental Protocol: DHPS Inhibition Assay

  • Enzyme and Substrates: Use purified recombinant DHPS from E. coli or S. aureus. The substrates are PABA and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate.

  • Assay Principle: A coupled enzymatic spectrophotometric assay is highly efficient. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂) containing DHFR, NADPH, and the DHPS substrates.

  • Inhibition Measurement:

    • Add varying concentrations of this compound (and Sulfanilamide as a positive control) to the reaction mixture.

    • Initiate the reaction by adding the DHPS enzyme.

    • Immediately monitor the change in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC₅₀ (concentration causing 50% inhibition) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Comparative Data: Expected Inhibition Values for Standard Sulfonamides

CompoundEnzyme SourceInhibition Value (IC₅₀ / Ki)Citation(s)
SulfanilamideA. thaliana DHPSIC₅₀: 18.6 µM[6]
SulfadiazineA. thaliana DHPSIC₅₀: 4.2 µM[6]
SulfamethoxazoleP. carinii DHPSSimilar Ki to other sulfa drugs[7]
In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living system to assess factors like pharmacokinetics, distribution, and efficacy in a complex biological environment. The murine thigh infection model is a standard for evaluating antibacterial efficacy.

Experimental Workflow: Murine Thigh Infection Model

Murine Thigh Infection Workflow cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment cluster_2 Efficacy Assessment A 1. Acclimatize Mice B 2. Induce Neutropenia (optional, e.g., cyclophosphamide) A->B C 3. Inoculate Thigh Muscle with Bacteria (e.g., S. aureus) B->C D 4. Initiate Treatment (2h post-infection) - Vehicle Control - Test Compound - Positive Control (Sulfamethoxazole) C->D E 5. Euthanize Mice at 24h D->E F 6. Harvest & Homogenize Thigh Tissue E->F G 7. Perform Serial Dilutions & Plate F->G H 8. Count CFU and Calculate Log Reduction vs. Control G->H

Caption: Workflow for the murine thigh infection model.

Experimental Protocol: Murine Thigh Infection Model

  • Animal Model: Use specific pathogen-free mice (e.g., CD-1 or BALB/c).

  • Neutropenia (Optional): For certain pathogens, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide to create a more severe infection.

  • Infection: Inject a standardized inoculum (e.g., 10⁶ CFU) of a relevant bacterial strain (e.g., methicillin-susceptible S. aureus) directly into the thigh muscle.

  • Treatment: Begin treatment 1-2 hours post-infection. Administer the test compound, a vehicle control, and a positive control (e.g., an equivalent human dose of sulfamethoxazole) via a relevant route (e.g., oral gavage or intraperitoneal injection). Dosing can be single or multiple over a 24-hour period.

  • Efficacy Endpoint: At 24 hours post-infection, euthanize the animals. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the number of CFU per gram of tissue.

  • Data Analysis: The primary efficacy endpoint is the change in bacterial load (log₁₀ CFU/gram of tissue) compared to the vehicle control group at the start of therapy. A statistically significant reduction in bacterial count indicates in vivo efficacy.

Pathway 2: Assessing Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group found in numerous potent inhibitors of carbonic anhydrases (CAs). These enzymes are clinically relevant targets for glaucoma, with inhibition in the ciliary body of the eye reducing aqueous humor production and thus lowering intraocular pressure (IOP).[8]

Signaling Pathway: IOP Reduction via Carbonic Anhydrase Inhibition

IOP Reduction Pathway cluster_0 Ciliary Epithelium cluster_1 Mechanism of Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA-II, CA-IV) CO2_H2O->CA HCO3 Bicarbonate (HCO₃⁻) CA->HCO3 Secretion Ion Transport & Aqueous Humor Secretion HCO3->Secretion IOP Intraocular Pressure (IOP) Secretion->IOP Increases CAI N-(4-acetylphenyl)-4- aminobenzenesulfonamide CAI->CA Inhibition IOP_Reduced Reduced IOP CAI->IOP_Reduced Leads to Rabbit Glaucoma Model Workflow cluster_0 Baseline & Induction cluster_1 Treatment & Monitoring cluster_2 Data Analysis A 1. Acclimatize Rabbits B 2. Measure Baseline IOP (Tonometer) A->B C 3. Induce Ocular Hypertension (e.g., α-chymotrypsin injection or water loading) B->C D 4. Topical Administration (Eye Drops) - Vehicle Control - Test Compound Formulation - Positive Control (Dorzolamide 2%) C->D E 5. Measure IOP at Timed Intervals (e.g., 0, 1, 2, 4, 6, 8, 24h) D->E F 6. Calculate IOP Reduction from Baseline E->F G 7. Compare Efficacy and Duration of Action vs. Controls F->G

Caption: Workflow for the rabbit ocular hypertension model.

Experimental Protocol: Rabbit Ocular Hypertension Model

  • Animal Model: Use healthy New Zealand White or Dutch Belted rabbits.

  • Induction of Ocular Hypertension: A transient hypertensive state can be induced by water loading (oral administration of a large volume of water). For a chronic model, an injection of α-chymotrypsin into the posterior chamber can be performed. [9]3. Formulation: Prepare the test compound as a sterile ophthalmic solution or suspension at a relevant concentration (e.g., 1-2%).

  • Treatment: After measuring baseline IOP with a tonometer (e.g., Tono-Pen), instill a single drop (approx. 50 µL) of the test formulation, vehicle control, or a positive control (e.g., 2% Dorzolamide hydrochloride solution) into the rabbit's eye.

  • Efficacy Endpoint: Measure IOP in both eyes at regular intervals (e.g., hourly for the first 8 hours, then at 24 hours) after administration.

  • Data Analysis: The primary efficacy endpoint is the maximum reduction in IOP from baseline and the duration of the effect. The results are compared to the vehicle and positive control groups. A significant and sustained reduction in IOP indicates positive in vivo activity.

Comparative Data: Expected IOP Reduction for Standard Topical CAIs

CompoundModelExpected IOP ReductionCitation(s)
Dorzolamide (2%)Rabbit (chronic model)"Very large IOP reduction"[9]
Dorzolamide (formulated)RabbitUp to 4.0 ± 1.5 mmHg[10]
Unoprostone (Rescula)Rabbit23% reduction

Conclusion and Path Forward

This guide provides a dual-pathway approach to the initial preclinical evaluation of this compound. By systematically conducting the described in vitro and in vivo experiments, researchers can generate the critical data needed to determine its potential as either an antibacterial agent or a carbonic anhydrase inhibitor.

A successful outcome in the antibacterial pathway would be characterized by low-micromolar MIC values against key pathogens, confirmed potent inhibition of the DHPS enzyme, and a significant reduction of bacterial load in the murine thigh infection model. Success in the carbonic anhydrase inhibitor pathway would be demonstrated by potent, selective inhibition of hCA II and/or hCA IV, and a sustained, statistically significant reduction of intraocular pressure in the rabbit model.

The results of these studies will provide the foundational evidence required to justify further development, including more extensive toxicology, pharmacokinetics, and advanced efficacy studies.

References

  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Available at: [Link]

  • Morrissey, I., et al. (2002). Antimicrobial Susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals. Antimicrobial Agents and Chemotherapy.
  • Ghassemi, F., et al. (2016). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. PubMed Central. Available at: [Link]

  • Prabhu, V., et al. (1997). Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Rabbit Model for Glaucoma Study:: Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol. Available at: [Link]

  • Griffith, R., et al. (2009). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. PubMed Central. Available at: [Link]

  • Le-Gros, G., et al. (2002). Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of timolol, dorzolamide, and epinephrine. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Available at: [Link]

  • Dennis, A. M., et al. (2015). Replacing sulfa drugs with novel DHPS inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). COMPARATIVE STUDY OF DORZOLAMIDE AND LATANOPROST ON INTRAOCULAR PRESSURE REDUCTION ON RABBIT'S EYE. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]

  • Frontiers. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Available at: [Link]

  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. National Institutes of Health. Available at: [Link]

  • Woo, J., et al. (2016). Subconjunctival Delivery of Dorzolamide-Loaded Poly(ether-anhydride) Microparticles Produces Sustained Lowering of Intraocular Pressure in Rabbits. PubMed. Available at: [Link]

  • Yun, M. K., et al. (2005). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health. Available at: [Link]

  • Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus. Available at: [Link]

  • ResearchGate. (n.d.). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Available at: [Link]

  • Tsikas, D., et al. (2020). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed Central. Available at: [Link]

Sources

A Comparative Benchmarking Guide to N-(4-acetylphenyl)-4-aminobenzenesulfonamide Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory activity of the synthetic compound, N-(4-acetylphenyl)-4-aminobenzenesulfonamide. Drawing from established principles of enzyme kinetics and pharmacology, we present a detailed comparison against well-characterized inhibitors of clinically relevant enzymes. Our focus is on providing not just a protocol, but a self-validating experimental strategy grounded in scientific causality.

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

This compound belongs to the sulfonamide class of compounds, a chemical scaffold of profound historical and ongoing significance in pharmacology.[1] Initially recognized for their groundbreaking antibacterial properties as competitive inhibitors of dihydropteroate synthase, sulfonamide derivatives have since been developed to target a wide array of enzymes.[1][2]

A particularly prominent application of the benzenesulfonamide moiety is in the inhibition of carbonic anhydrases (CAs).[3][4] These ubiquitous zinc-containing metalloenzymes play a critical role in pH regulation, CO2 transport, and fluid balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Consequently, CA inhibitors are established therapeutics for conditions such as glaucoma, epilepsy, and acute mountain sickness.[6][7] Given its structure, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor.

Furthermore, the structural motifs present in some sulfonamide derivatives have been associated with anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9] This guide will therefore focus on a dual-pronged benchmarking approach: a primary, in-depth comparison against a classic carbonic anhydrase inhibitor, and a secondary, exploratory screening against a selective COX-2 inhibitor.

Our selected benchmark compounds are:

  • Acetazolamide: A well-characterized, broad-spectrum carbonic anhydrase inhibitor.[3][7]

  • Celecoxib: The only FDA-approved selective COX-2 inhibitor in the United States, representing a key class of anti-inflammatory drugs.[10][11]

This guide will detail the necessary experimental workflows, data interpretation, and the scientific rationale underpinning each step.

Core Experimental Workflow: Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The reduction in reaction velocity is indicative of inhibitory activity. The general workflow is applicable to various enzyme systems, with specific adaptations for the enzyme and substrate .

G cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Enzyme Stock P3 Prepare Substrate Stock P4 Prepare Inhibitor Stocks (Test & Benchmark) A1 Dispense Buffer, Enzyme, and Inhibitor/Vehicle (DMSO) P4->A1 A2 Pre-incubate (Allow for inhibitor binding) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Kinetic Measurement (e.g., Spectrophotometer) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Non-linear Regression: Calculate IC₅₀ Values D2->D3 Output Comparative Potency (IC₅₀) D3->Output

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Part 1: Benchmarking Against Carbonic Anhydrase

Carbonic anhydrases are an ideal primary target for this compound due to its sulfonamide core. We will benchmark against the non-selective inhibitor Acetazolamide across several key human CA isoforms to determine potency and potential selectivity.

Signaling Pathway Context: The Role of Carbonic Anhydrase

G CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA-II) CO2->CA Hydration HCO3 HCO₃⁻ + H⁺ HCO3->CA Dehydration CA->HCO3 Catalysis Inhibitor This compound Acetazolamide Inhibitor->CA Inhibition

Sources

"confirming the mechanism of action of N-(4-acetylphenyl)-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Confirming the Mechanism of Action of N-(4-acetylphenyl)-4-aminobenzenesulfonamide

CAS: 19837-78-6 | Molecular Formula:


[1]

Executive Summary

This guide outlines the validation framework for This compound , a distinct sulfonamide derivative often confused with the metabolite


-acetylsulfanilamide or the drug Sulfacetamide. Unlike standard clinical sulfonamides, this compound features an acetyl-substituted phenyl ring attached to the sulfonamide nitrogen (

position), significantly altering its lipophilicity and steric profile compared to Sulfamethoxazole (SMX).

While the primary hypothesis for any sulfonamide is the inhibition of dihydropteroate synthase (DHPS) within the folate biosynthesis pathway, the structural bulk of the N-phenyl group necessitates rigorous exclusion of off-target effects, specifically Carbonic Anhydrase (CA) inhibition, which is common in bulky sulfonamides.

This guide provides a self-validating experimental workflow to confirm DHPS specificity, rule out non-specific toxicity, and benchmark potency against clinical standards.

Part 1: The Mechanistic Hypothesis & Validation Logic

The core mechanism of sulfonamides is competitive antagonism of para-aminobenzoic acid (PABA).[2] To confirm this for this compound, we must demonstrate that the compound does not merely kill bacteria, but specifically starves them of folate precursors.

The "PABA Rescue" Principle

The definitive phenotypic test for a DHPS inhibitor is the Chemical Rescue Assay .

  • Premise: If the drug inhibits DHPS, it blocks the incorporation of PABA into dihydropteroate.

  • Validation: Exogenous addition of excess PABA should outcompete the drug, restoring bacterial growth.

  • Differentiation: If the drug acts via non-specific toxicity (e.g., membrane disruption) or downstream inhibition (e.g., DHFR), excess PABA will not rescue growth.

Part 2: Experimental Protocols

Protocol A: The PABA Rescue Assay (Phenotypic Confirmation)

Objective: To distinguish specific DHPS inhibition from general cytotoxicity.

Reagents:

  • Organism: Escherichia coli K12 (or S. aureus ATCC 29213).

  • Media: Mueller-Hinton Broth (MHB) – Note: Must be Thymidine/PABA-free or low-content to avoid false negatives.

  • Comparator: Sulfamethoxazole (SMX) [Sigma-Aldrich].

  • Rescue Agent: para-aminobenzoic acid (PABA).

Workflow:

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the test compound using standard broth microdilution.

  • Rescue Setup: Prepare 96-well plates with the test compound at 4x MIC .

  • Gradient Challenge: Add PABA in a serial dilution across the rows (from

    
     down to 
    
    
    
    ).
  • Inoculation: Add bacteria (

    
     CFU/mL) and incubate at 37°C for 18–24 hours.
    
  • Readout: Measure

    
    .
    

Interpretation Criteria:

Observation Mechanism Conclusion
No Growth (regardless of PABA) Off-Target / Cytotoxic. The compound kills via mechanisms unrelated to PABA competition (e.g., membrane lysis).
Growth Restored (Dose-dependent on PABA) Confirmed DHPS Inhibition. The compound competes for the PABA binding site.

| Partial Growth | Mixed Mechanism. Potential dual inhibition or partial solubility issues. |

Protocol B: Enzymatic DHPS Inhibition (Biochemical Confirmation)

Objective: Direct quantification of


 against the target enzyme.

Methodology: Utilize a coupled colorimetric assay detecting the release of pyrophosphate (PPi) during the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPt-PP).

  • Enzyme: Recombinant bacterial DHPS.

  • Reaction:

    
    .
    
  • Detection: Add Pyrophosphatase (PPase) to convert PPi to inorganic phosphate (

    
    ), detectable via Malachite Green reagent (
    
    
    
    ).
  • Data Processing: Plot % Inhibition vs. Log[Compound]. Calculate

    
     and 
    
    
    
    .

Part 3: Comparative Performance Guide

The following table contrasts this compound with standard alternatives to guide experimental benchmarking.

FeatureThis compound Sulfamethoxazole (SMX) Sulfacetamide
CAS 19837-78-6723-46-6144-80-9
Structure Class

-phenyl sulfonamide

-heterocyclic (isoxazole)

-acetyl (aliphatic)
Predicted Lipophilicity High (Two phenyl rings). May show poor aqueous solubility in media.ModerateLow (High water solubility)
Primary Target DHPS (Predicted)DHPS (Confirmed)DHPS (Confirmed)
Secondary Risk Carbonic Anhydrase (CA-II) due to lipophilic tail.Low CA affinity.Low CA affinity.
Experimental Note Requires DMSO for stock solution. Watch for precipitation in aqueous MHB media.Soluble in basic pH or DMSO.Water soluble.

Critical Technical Insight: The


-acetylphenyl group increases the molecular weight (290.34  g/mol ) compared to Sulfacetamide (214.24  g/mol ). In in vitro assays, this increased lipophilicity often results in higher protein binding. When comparing MICs, perform the assay in protein-free media  (e.g., minimal salts) to assess intrinsic potency without albumin interference.

Part 4: Mechanism Visualization

Figure 1: The Folate Biosynthesis Blockade

This diagram illustrates the precise intervention point of the compound within the bacterial folate pathway.

FolatePathway Pteridine Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Substrate Drug N-(4-acetylphenyl)- 4-aminobenzenesulfonamide Drug->DHPS Competitive Inhibition DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes

Caption: Figure 1. Competitive inhibition of DHPS by the sulfonamide derivative, preventing PABA incorporation.

Figure 2: The "Rescue Assay" Decision Logic

Use this flowchart to interpret experimental results from Protocol A.

RescueLogic Start Bacteria + Drug (4x MIC) Check Add Excess PABA? Start->Check ResultA Growth Restored Check->ResultA Yes ResultB No Growth Check->ResultB No ConclusionA CONFIRMED: Specific DHPS Inhibition ResultA->ConclusionA ConclusionB REJECTED: Off-Target Toxicity (Membrane/DNA damage) ResultB->ConclusionB

Caption: Figure 2. Logical framework for interpreting PABA rescue experiments to validate Mechanism of Action.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 221849: this compound. Retrieved from [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][2][3] Journal of Pharmaceutical Sciences.[3] (Contextual grounding for PABA competition).

  • Capasso, C., & Supuran, C. T. (2014). Sulfonamide inhibitors of the carbonic anhydrase enzymes.[1] Expert Opinion on Therapeutic Patents. (Context for off-target risk assessment).

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 19837-78-6 Chemical Class: Sulfonamide Derivative / Pharmacophore Occupational Exposure Band (OEB): Assigned OEB 2/3 (Potent/Sensitizer) based on structural activity relationship (SAR).

Core Directive & Risk Assessment

From the Desk of the Senior Application Scientist:

Handling N-(4-acetylphenyl)-4-aminobenzenesulfonamide requires more than standard "lab safety" protocols. As a sulfonamide derivative, this compound carries a specific, often underestimated risk: immunological sensitization .

While the Safety Data Sheet (SDS) may primarily list this compound as a Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335), the presence of the p-aminobenzenesulfonamide moiety implies a high potential for cross-reactivity in individuals with "sulfa" allergies. In a drug development context, we treat this not just as a chemical hazard, but as a biological liability.

The Golden Rule: Treat this substance as a sensitizer . Exposure via inhalation or micro-abrasions can induce hypersensitivity, leading to anaphylactic reactions upon future exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder form (API/Intermediate grade).

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Sulfonamides can permeate latex. Nitrile offers superior chemical resistance. Double gloving mitigates the risk of micro-pinholes common in single-use gloves during fine manipulation.
Respiratory N95 (Minimum) / P100 (Recommended) Use in Fume Hood.The powder is often electrostatic and fine. Inhalation is the fastest route to systemic sensitization. If handling >10g outside a hood, a PAPR (Powered Air Purifying Respirator) is required.
Eye Protection Chemical Safety Goggles (Indirect Vent)Standard safety glasses are insufficient for fine powders that can migrate around lenses. Goggles prevent mucosal absorption via the lacrimal ducts.
Body Defense Tyvek® Lab Coat / Sleeve Covers Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek ensures containment.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate containment level based on operation scale.

PPE_Decision_Tree start Start: Risk Assessment form Material Form? start->form sol Solution/Liquid form->sol Dissolved solid Solid/Powder form->solid Dry API qty Quantity? low_vol < 10 mg qty->low_vol Analytical high_vol > 10 mg qty->high_vol Prep/Bulk level1 Level 1 PPE: Nitrile Gloves, Safety Glasses, Lab Coat (Fume Hood) sol->level1 solid->qty level2 Level 2 PPE: Double Nitrile, N95/P100, Goggles, Tyvek Sleeves low_vol->level2 level3 Level 3 PPE: PAPR, Full Tyvek Suit, Closed System/Isolator high_vol->level3

Figure 1: Risk-based PPE selection logic. Note that solid powders default to higher protection levels due to inhalation risks.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Static electricity is the enemy of sulfonamide powders. They tend to "fly," contaminating balance surfaces and user cuffs.

  • Preparation: Place an ionizing bar or antistatic gun near the balance.

  • Containment: Work inside a chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Do not use spatulas directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

    • The "Wet Wipe" Method: Place a damp Kimwipe around the base of the balance. This captures stray particles that fall during transfer.

B. Solubilization
  • Solvent Order: Always add the solvent to the powder, not the powder to the solvent. This prevents the "puff" of displaced air from ejecting powder into the hood.

  • Vessel: Use a vessel with a screw cap (e.g., scintillation vial) rather than an open beaker to immediately contain vapors/dust after addition.

C. Decontamination Workflow

Standard soap is often insufficient for removing hydrophobic sulfonamide residues.

  • Primary Wipe: Use a wipe soaked in 70% Ethanol or Isopropanol to solubilize residues on the benchtop.

  • Secondary Wash: Follow with a surfactant-based detergent (e.g., Alconox) and water.

  • Verification: Under UV light (254 nm), many sulfonamides fluoresce. Use a handheld UV lamp to verify the workspace is clean.

Waste Disposal & Emergency Response

Disposal Classification: This compound must be treated as Pharmaceutical/Chemical Waste .

  • Do NOT dispose of down the drain. Antibiotic/Sulfonamide residues contribute to environmental resistance.

  • Method: High-temperature incineration (RCRA hazardous waste protocol).

Emergency Protocol:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sign of sensitization), seek medical attention and inform them of "Potential Sulfonamide Exposure."

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" handling lifecycle for this compound in a research setting.

Handling_Workflow cluster_prep Preparation cluster_ops Execution cluster_waste Termination Step1 Don PPE (Double Nitrile) Step2 Check Engineering Controls (Hood Flow) Step1->Step2 Step3 Static Neutralization Step2->Step3 Step4 Weighing (Closed Balance) Step3->Step4 Step5 Solubilization (Solvent -> Powder) Step4->Step5 Step6 Solvent Wipe Down (Decon) Step5->Step6 Step7 Doff Outer Gloves Step6->Step7 Step8 Incineration Bin Step7->Step8

Figure 2: Operational workflow ensuring containment from donning PPE to final disposal.[1][2][3][4][5][6][7]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound (CID 221849). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding: A Conversation with NIOSH Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.